3-Oxoindan-4-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-oxo-1,2-dihydroindene-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-8-5-4-6-2-1-3-7(9(6)8)10(12)13/h1-3H,4-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHXDJUCKRPYDTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506531 | |
| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71005-12-4 | |
| Record name | 2,3-Dihydro-3-oxo-1H-indene-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71005-12-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-oxo-2,3-dihydro-1H-indene-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Oxoindan-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathway for 3-oxoindan-4-carboxylic acid, a valuable building block in medicinal chemistry and materials science. The core of this synthesis revolves around an intramolecular Friedel-Crafts acylation, a powerful and widely utilized reaction for the formation of cyclic ketones. This document details the key reaction, plausible precursor synthesis, and presents the information in a structured format for clarity and ease of use by researchers and professionals in the field.
Core Synthesis Pathway: Intramolecular Friedel-Crafts Acylation
The most direct and commonly employed method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, namely 2-(2-carboxyethyl)benzoic acid. This reaction involves the cyclization of the diacid under the influence of a strong acid catalyst, leading to the formation of the desired indanone ring system.
A general representation of this key transformation is depicted below:
Figure 1: General scheme for the synthesis of this compound.
The crucial step in this pathway is the formation of an acylium ion intermediate, which then undergoes an electrophilic aromatic substitution on the benzene ring to close the five-membered ring.
Experimental Protocols and Quantitative Data
While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, the synthesis of analogous 1-indanones from arylpropionic acids is well-documented.[1] Based on these established procedures, a viable experimental approach can be outlined.
1. Preparation of the Precursor: 2-(2-Carboxyethyl)benzoic Acid
The precursor, 2-(2-carboxyethyl)benzoic acid, can be synthesized through various methods, including the oxidation of suitable precursors. One potential route involves the oxidation of a substituted indene or a related bicyclic system.
2. Intramolecular Friedel-Crafts Acylation
The cyclization of 2-(2-carboxyethyl)benzoic acid is the pivotal step. Several strong acid catalysts are known to promote this type of reaction. Polyphosphoric acid (PPA) is a common and effective reagent for such intramolecular acylations.[2] Alternatively, the diacid can be converted to its corresponding acyl chloride followed by cyclization using a Lewis acid like aluminum chloride (AlCl₃).[1]
Table 1: Plausible Reaction Conditions for the Synthesis of this compound
| Step | Reactant | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |
| Cyclization | 2-(2-Carboxyethyl)benzoic acid | Polyphosphoric Acid (PPA) | None | 80 - 120 | 2 - 6 | 70 - 90 |
| Acyl Chloride Formation | 2-(2-Carboxyethyl)benzoic acid | Thionyl Chloride (SOCl₂) or Oxalyl Chloride | Dichloromethane (DCM) | Room Temperature to Reflux | 1 - 3 | >95 (intermediate) |
| Cyclization of Acyl Chloride | 2-(2-carboxyethyl)benzoyl chloride | Aluminum Chloride (AlCl₃) | Dichloromethane (DCM) or other inert solvent | 0 to Room Temperature | 1 - 4 | 75 - 95 |
Note: The yields provided are estimates based on analogous reactions reported in the literature and would require experimental optimization for this specific transformation.
Detailed Methodologies
Method A: Cyclization using Polyphosphoric Acid (PPA)
This method offers a direct, one-step conversion of the diacid to the desired indanone.
Experimental Protocol:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place 2-(2-carboxyethyl)benzoic acid.
-
Add polyphosphoric acid (PPA) in a sufficient quantity to ensure efficient stirring (typically 10-20 times the weight of the starting material).
-
Heat the mixture with stirring to the desired temperature (e.g., 90-100 °C) and maintain for several hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.
-
The product will precipitate out of the aqueous solution. Collect the solid by filtration.
-
Wash the solid with cold water until the washings are neutral.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture or toluene).
Method B: Cyclization via the Acyl Chloride
This two-step approach involves the initial formation of the more reactive acyl chloride, followed by a Lewis acid-catalyzed cyclization.
Experimental Workflow:
Figure 2: Workflow for the synthesis via the acyl chloride intermediate.
Experimental Protocol:
Step 1: Formation of the Diacyl Chloride
-
Suspend 2-(2-carboxyethyl)benzoic acid in an inert solvent such as dichloromethane (DCM).
-
Add an excess of thionyl chloride or oxalyl chloride dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) can be added when using oxalyl chloride.
-
Stir the mixture at room temperature or gentle reflux until the reaction is complete (cessation of gas evolution).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude diacyl chloride.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Dissolve the crude diacyl chloride in a dry, inert solvent like DCM and cool the solution in an ice bath.
-
Add a stoichiometric amount of a Lewis acid, such as aluminum chloride (AlCl₃), portion-wise, keeping the temperature low.
-
Allow the reaction mixture to warm to room temperature and stir until the cyclization is complete.
-
Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization.
Conclusion
The synthesis of this compound is most effectively achieved through the intramolecular Friedel-Crafts acylation of 2-(2-carboxyethyl)benzoic acid. This guide has outlined the primary synthetic strategies, providing plausible experimental protocols and a framework for quantitative analysis based on established chemical literature. Researchers and drug development professionals can utilize this information to efficiently produce this key intermediate for their synthetic endeavors. Further optimization of the reaction conditions will be necessary to achieve the highest possible yields and purity for specific applications.
References
3-Oxoindan-4-carboxylic Acid: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoindan-4-carboxylic acid, a member of the indanone class of compounds, represents a molecule of significant interest in medicinal chemistry and drug discovery. The indanone scaffold is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including antiviral, anti-inflammatory, and anticancer activities.[1][2] This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines experimental protocols for the determination of key molecular characteristics, and discusses the broader biological context of indanone derivatives.
Physicochemical Properties
While specific experimental data for this compound is not extensively available in public literature, its fundamental properties can be summarized. Further experimental determination is required for a complete physicochemical profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₈O₃ | - |
| Molecular Weight | 176.17 g/mol | - |
| CAS Number | 71005-12-4 | - |
| Calculated logP | 1.5137 | Computational |
| Melting Point | Data not available | - |
| Boiling Point | Data not available | - |
| pKa | Data not available | - |
| Water Solubility | Data not available | - |
Spectroscopic Data
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is distinguished by a very broad O-H stretching band, typically appearing in the region of 3300-2500 cm⁻¹, which is a result of strong hydrogen bonding.[3] The carbonyl (C=O) stretch of the ketone group within the indanone ring and the carboxylic acid would be expected to show a strong absorption between 1760-1690 cm⁻¹.[3] The C-O stretching of the carboxylic acid would likely appear in the 1320-1210 cm⁻¹ region.[3]
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acidic proton of the carboxylic acid group is typically observed as a broad singlet in the downfield region of the spectrum, often above 10 ppm. Aromatic protons on the benzene ring would appear in the aromatic region (typically 7-8 ppm). The methylene protons of the indanone ring would be expected in the aliphatic region, likely showing characteristic splitting patterns based on their chemical environment.
-
¹³C NMR: The carbonyl carbons of the ketone and the carboxylic acid are expected to resonate in the downfield region of the spectrum, typically between 160-220 ppm. The aromatic carbons would appear in the approximate range of 120-150 ppm, while the aliphatic carbons of the indanone ring would be found in the upfield region.
Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (176.17 g/mol ). Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-17 amu) and the carboxyl group (-45 amu).
Experimental Protocols
Detailed experimental protocols for determining key physicochemical properties are provided below. These are general methods applicable to organic acids like this compound.
Determination of Melting Point
The melting point of a solid organic compound can be determined using a capillary melting point apparatus.
Figure 1. Workflow for Melting Point Determination.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) can be determined by titrating a solution of the acid with a standard solution of a strong base and monitoring the pH change.
Figure 2. Workflow for pKa Determination by Potentiometric Titration.
Synthesis
Figure 3. A Conceptual Synthetic Workflow for this compound.
Biological Activity and Signaling Pathways
Specific biological activities and interactions with signaling pathways for this compound have not been reported in the available literature. However, the broader class of indanone derivatives has been extensively studied and shown to possess a wide array of pharmacological properties. These include activities as:
-
Antiviral agents [1]
-
Anti-inflammatory agents [1]
-
Analgesic compounds [1]
-
Anticancer agents [1]
-
Antimalarial compounds [1]
-
Antibacterial agents [1]
The diverse biological activities of indanones suggest their potential to interact with various cellular targets and signaling pathways. For drug development professionals, this compound and its derivatives represent a promising scaffold for the design of novel therapeutic agents targeting a range of diseases. Further research is necessary to elucidate the specific biological targets and mechanisms of action for this particular compound.
Conclusion
This compound is a molecule with potential for further investigation in the fields of medicinal chemistry and drug development. While specific experimental data on its physicochemical properties are currently limited, this guide provides a framework for its characterization based on the known properties of related compounds and established analytical methods. The diverse biological activities associated with the indanone scaffold underscore the importance of continued research into this class of molecules to unlock their full therapeutic potential. The experimental protocols and conceptual workflows presented here serve as a valuable resource for researchers embarking on the synthesis, characterization, and biological evaluation of this compound and its analogues.
References
3-Oxoindan-4-carboxylic acid CAS number and identifiers
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 3-Oxoindan-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document combines established chemical principles with data from closely related analogs to offer a predictive and illustrative guide.
Core Identifiers and Physicochemical Properties
This compound, a bifunctional molecule, possesses both a ketone and a carboxylic acid group attached to an indane framework. These features make it a versatile scaffold for chemical synthesis and a potential pharmacophore for various biological targets.
| Identifier | Value | Reference |
| CAS Number | 71005-12-4 | [1][2][3] |
| Molecular Formula | C₁₀H₈O₃ | [2] |
| Molecular Weight | 176.17 g/mol | [2] |
| Synonyms | 2,3-Dihydro-3-oxo-indene-4-carboxylic acid, 3-Oxo-4-indancarboxylic acid | [1] |
Spectroscopic Characterization
While specific spectra for this compound are not available, the expected spectroscopic features can be predicted based on the functional groups present.
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons (approx. 7.0-8.0 ppm), methylene protons of the indanone ring (approx. 2.5-3.5 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Carbonyl carbon of the ketone (approx. 190-200 ppm), carbonyl carbon of the carboxylic acid (approx. 170-180 ppm), aromatic carbons (approx. 120-150 ppm), and methylene carbons (approx. 25-40 ppm). |
| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (approx. 2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (approx. 1700-1725 cm⁻¹), and a C=O stretch from the ketone (approx. 1680-1700 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns for carboxylic acids (loss of H₂O, CO, and COOH). |
Synthesis and Experimental Protocols
A detailed, experimentally validated synthesis protocol for this compound is not described in the available literature. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles. One potential approach is the Friedel-Crafts acylation of a suitably substituted benzene derivative followed by cyclization and functional group manipulation.
Illustrative Synthetic Workflow:
Below is a conceptual workflow for the synthesis of this compound. This is a hypothetical pathway and would require experimental validation.
Caption: Conceptual synthetic workflow for this compound.
Potential Biological Activity and Signaling Pathways
The indanone scaffold is a "privileged structure" in medicinal chemistry, found in numerous biologically active compounds. Derivatives of 1-indanone have shown a wide range of activities, including anticancer, anti-inflammatory, and antiviral properties. The carboxylic acid moiety can serve as a key interaction point with biological targets, often mimicking the phosphate groups of natural ligands.
Given the structural features of this compound, it could potentially be explored as an inhibitor of various enzymes or as a ligand for nuclear receptors. For instance, many enzyme inhibitors possess a carboxylic acid group to chelate metal ions in the active site or to form hydrogen bonds with key amino acid residues.
Hypothetical Signaling Pathway Involvement:
The diagram below illustrates a generic signaling pathway where a small molecule inhibitor, such as a derivative of this compound, could potentially act. This is a generalized representation and not based on specific experimental data for this compound.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
This compound presents an intriguing scaffold for chemical and pharmacological research. While specific, detailed experimental data is currently limited in the public domain, this technical guide provides a foundational understanding based on its structural features and the known properties of related compounds. Further experimental investigation is warranted to fully elucidate its chemical and biological characteristics, which could pave the way for its application in drug discovery and development. Researchers are encouraged to use this document as a starting point for designing and conducting their own investigations into this promising molecule.
References
Spectral Analysis of 3-Oxoindan-4-carboxylic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the expected spectral data for 3-Oxoindan-4-carboxylic acid, a molecule of interest in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.
Introduction
This compound is a bicyclic organic compound containing a ketone, a carboxylic acid, and an aromatic ring. Understanding its spectral properties is crucial for its identification, characterization, and quality control in research and development settings. This guide outlines the theoretical spectral values and provides standardized experimental protocols for data acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound based on established principles of organic spectroscopy and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | Chemical shift is dependent on solvent and concentration. The proton is acidic and will exchange with D₂O.[1][2][3] |
| Aromatic (Ar-H) | 7.5 - 8.5 | Multiplet | 3H | The exact shifts and coupling patterns depend on the substitution pattern of the benzene ring. |
| Methylene (-CH₂-) | 2.5 - 3.5 | Multiplet | 4H | Protons on carbons adjacent to the carbonyl group and the aromatic ring will be deshielded.[1][4] |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Ketone Carbonyl (C=O) | 190 - 210 | The carbonyl carbon of the indanone moiety. |
| Carboxylic Acid Carbonyl (-COOH) | 165 - 185 | The carbonyl carbon of the carboxylic acid group.[1][2] |
| Aromatic Carbons (Ar-C) | 120 - 150 | Six signals are expected for the benzene ring, though some may overlap. |
| Methylene Carbons (-CH₂-) | 25 - 45 | The two methylene carbons of the indanone ring. |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| Carboxylic Acid O-H Stretch | 2500 - 3300 | Broad | This very broad band is characteristic of the hydrogen-bonded O-H group in a carboxylic acid and may obscure C-H stretching bands.[5][6][7] |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | Typically sharp peaks appearing on top of the broad O-H stretch. |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium | Sharp peaks for the methylene groups. |
| Ketone C=O Stretch | 1700 - 1725 | Strong | The carbonyl of the five-membered ring. |
| Carboxylic Acid C=O Stretch | 1680 - 1710 | Strong | The carbonyl of the carboxylic acid, often appearing as a sharp, intense peak.[5][6] |
| C=C Aromatic Stretch | 1450 - 1600 | Medium to Weak | A series of bands characteristic of the aromatic ring. |
| C-O Stretch | 1210 - 1320 | Medium | Associated with the carboxylic acid group.[5] |
| O-H Bend | 920 - 950 | Medium, Broad | Out-of-plane bend for the carboxylic acid O-H.[5] |
Mass Spectrometry (MS)
Table 4: Predicted Key Fragmentation Patterns for this compound
| m/z Value | Fragment Lost | Interpretation |
| [M]+ | - | Molecular ion peak. |
| [M-17] | •OH | Loss of a hydroxyl radical from the carboxylic acid group.[8] |
| [M-45] | •COOH | Loss of the entire carboxylic acid group as a radical.[8] |
Experimental Protocols
Detailed methodologies for the acquisition of spectral data are provided below.
NMR Spectroscopy
-
Sample Preparation:
-
Weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for observing the acidic proton of the carboxylic acid.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, a standard pulse program with a spectral width of approximately 16 ppm and a relaxation delay of 1-2 seconds is typically used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is used with a spectral width of about 240 ppm and a longer relaxation delay (2-5 seconds) to ensure quantitative detection of all carbon signals, including quaternary carbons.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample of this compound directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the spectrum using a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Typically, 16 to 32 scans are co-added to obtain a high signal-to-noise ratio.
-
The data is collected over a range of 4000 to 400 cm⁻¹.
-
A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.
-
Mass Spectrometry
-
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
The concentration should be in the range of 1-10 µg/mL.
-
-
Data Acquisition (Electron Ionization - EI):
-
Introduce the sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).[9][10]
-
The molecules are ionized in the gas phase by a beam of high-energy electrons (typically 70 eV).[9]
-
The resulting ions are then separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z).[9][11]
-
Visualizations
The following diagrams illustrate the general workflows for the spectroscopic techniques described.
Caption: Workflow for Spectroscopic Analysis.
Caption: NMR Signal Generation Pathway.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. echemi.com [echemi.com]
- 8. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Solubility and Stability of 3-Oxoindan-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available information on the solubility and stability of 3-Oxoindan-4-carboxylic acid (CAS 71005-12-4). Due to the limited availability of specific experimental data in the public domain for this compound, this guide focuses on its known physicochemical properties, general experimental protocols for determining solubility and stability, and the established methodologies for developing stability-indicating analytical methods.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | ChemScene[1] |
| Molecular Weight | 176.17 g/mol | ChemScene[1] |
| CAS Number | 71005-12-4 | United States Biological[2] |
| Appearance | Off-white to light yellow crystalline solid (General for similar compounds) | General Knowledge |
| Storage Conditions | Sealed in a dry place at 2-8°C | General Supplier Information |
Computed Physicochemical Properties
The following data has been computationally predicted and can be useful for initial assessments of the molecule's behavior.
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 54.37 Ų | ChemScene |
| LogP (Octanol-Water Partition Coefficient) | 1.51 | ChemScene |
| Hydrogen Bond Donors | 1 | ChemScene |
| Hydrogen Bond Acceptors | 2 | ChemScene |
| Rotatable Bonds | 1 | ChemScene |
Solubility Profile: Experimental Protocol
Specific quantitative solubility data for this compound in various solvents is not publicly available. However, a general experimental protocol for determining the solubility of a carboxylic acid is well-established. The following methodology can be employed to determine its solubility profile.
Materials and Reagents
-
This compound
-
Deionized Water
-
Methanol
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Analytical balance
-
Vortex mixer
-
Centrifuge
-
HPLC-UV or other suitable quantitative analytical instrument
Experimental Workflow for Solubility Determination
The following diagram outlines a typical workflow for determining the solubility of this compound.
Qualitative Solubility
A preliminary assessment of solubility can be performed to classify the compound.
| Solvent | Expected Observation for a Carboxylic Acid |
| Water | Sparingly soluble to insoluble, depending on the influence of the indanone ring.[3][4] |
| 5% NaHCO₃ | Soluble with effervescence (CO₂ release), indicating an acidic nature. |
| 5% NaOH | Soluble due to the formation of the sodium carboxylate salt. |
| 5% HCl | Insoluble. |
| Organic Solvents (e.g., Methanol, Ethanol, DMSO) | Likely to be soluble.[3][4] |
Stability Profile and Forced Degradation Studies
A stability-indicating analytical method is crucial for determining the shelf-life of a drug substance and identifying potential degradation products. While specific stability data for this compound is not available, a general approach to forced degradation studies as recommended by the International Council for Harmonisation (ICH) guidelines can be applied.
Objective of Forced Degradation
The primary goals of forced degradation studies are:
-
To identify likely degradation products.
-
To establish degradation pathways.
-
To demonstrate the specificity of the analytical method.
General Protocol for Forced Degradation Studies
The compound should be subjected to a variety of stress conditions to induce degradation. A target degradation of 5-20% is generally considered optimal for method development.
| Stress Condition | Typical Experimental Setup |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 24 hours |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 24 hours |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours |
| Thermal Degradation | Solid-state sample at 105°C for 48 hours |
| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. |
Workflow for Developing a Stability-Indicating Method
The following diagram illustrates the logical flow for developing and validating a stability-indicating analytical method.
Potential Degradation Pathways
For a molecule like this compound, potential degradation pathways under forced conditions could include:
-
Hydrolysis: The indanone ring system may be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening.
-
Decarboxylation: Carboxylic acids can undergo decarboxylation, especially at elevated temperatures, although this often requires specific structural features not immediately apparent in this molecule.
-
Oxidation: The benzylic position of the indanone ring could be susceptible to oxidation.
Identification and characterization of any significant degradation products would typically be performed using techniques such as LC-MS/MS and NMR.
Conclusion
This technical guide summarizes the currently available information on the solubility and stability of this compound. While specific experimental quantitative data is scarce, the provided physicochemical properties and detailed experimental protocols offer a robust framework for researchers and drug development professionals to determine these critical parameters. The successful application of the outlined methodologies will enable a thorough understanding of the compound's behavior, which is essential for its potential application in pharmaceutical development. It is strongly recommended that the experimental protocols described herein are performed to generate the specific data required for any future development activities.
References
An In-depth Technical Guide to 3-Oxoindan-4-carboxylic acid: Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Oxoindan-4-carboxylic acid, a significant heterocyclic compound with applications in synthetic organic chemistry and as a key intermediate in the development of pharmacologically active molecules. This document details the historical context of its synthesis, its physicochemical and spectral properties, a detailed experimental protocol for its preparation, and its role as a precursor in the synthesis of bioactive compounds.
Introduction
This compound, with the chemical formula C₁₀H₈O₃, is a bicyclic ketone and carboxylic acid. Its rigid structure and bifunctional nature make it a valuable building block in medicinal chemistry for the synthesis of more complex molecules, including enzyme inhibitors and receptor antagonists. The indanone core is a privileged scaffold in drug discovery, and the presence of the carboxylic acid moiety provides a handle for further chemical modifications and for potential interactions with biological targets.
Discovery and History
The synthesis of this compound is rooted in the broader field of intramolecular cyclization reactions, particularly the Friedel-Crafts acylation. While a singular "discovery" paper is not readily identifiable, its preparation is a logical extension of established synthetic methodologies for creating fused ring systems. The primary route to this compound involves the intramolecular cyclization of 2-(carboxymethyl)benzoic acid, also known as homophthalic acid. This type of reaction, often facilitated by strong acids like polyphosphoric acid (PPA), has been a fundamental tool in organic synthesis for constructing polycyclic aromatic and non-aromatic compounds. The development of efficient methods for the synthesis of indanone derivatives was driven by the need for intermediates in the creation of complex natural products and novel pharmaceuticals.
Physicochemical and Spectroscopic Data
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value |
| Molecular Formula | C₁₀H₈O₃ |
| Molecular Weight | 176.17 g/mol |
| CAS Number | 71005-12-4 |
| Appearance | Solid |
| Melting Point | Not consistently reported |
| Solubility | Soluble in organic solvents like DMSO and methanol. Solubility in water is expected to be low. |
| pKa | Estimated to be around 4-5, typical for a carboxylic acid. |
Spectroscopic Data
The following table summarizes the characteristic spectral data for this compound, which are crucial for its identification and characterization.
| Spectroscopy | Characteristic Peaks |
| ¹H NMR | The proton of the carboxylic acid (-COOH) is expected to appear as a broad singlet in the downfield region of the spectrum, typically between 10-13 ppm. The aromatic protons will appear in the aromatic region (around 7-8 ppm), and the methylene protons of the indanone ring will be observed further upfield. |
| ¹³C NMR | The carbonyl carbon of the carboxylic acid is expected in the 165-185 ppm region. The ketone carbonyl carbon will also be in the downfield region, typically around 200 ppm. Aromatic carbons generally appear between 120-150 ppm, and the aliphatic methylene carbons will be seen at higher field. |
| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid is expected from 2500-3300 cm⁻¹. A strong C=O stretching band for the ketone will be present around 1700-1750 cm⁻¹, and another C=O stretching band for the carboxylic acid will be visible around 1680-1710 cm⁻¹. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z = 176. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl radical (M-17) and the loss of a carboxyl group (M-45). |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the intramolecular Friedel-Crafts acylation of 2-(carboxymethyl)benzoic acid (homophthalic acid).
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
Materials:
-
2-(Carboxymethyl)benzoic acid (Homophthalic acid)
-
Polyphosphoric acid (PPA)
-
Ice
-
Water (deionized)
-
Sodium bicarbonate solution (saturated)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 2-(carboxymethyl)benzoic acid.
-
Add polyphosphoric acid (typically in a 10:1 to 20:1 weight ratio relative to the starting material).
-
Heat the mixture with stirring in an oil bath at a temperature between 80-100 °C. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete (typically 1-3 hours), cool the reaction mixture to room temperature.
-
Carefully pour the viscous reaction mixture onto crushed ice with vigorous stirring. This will hydrolyze the polyphosphoric acid and precipitate the product.
-
The resulting solid is collected by vacuum filtration and washed with cold water.
-
The crude product is then dissolved in a saturated sodium bicarbonate solution.
-
The aqueous solution is washed with ethyl acetate to remove any non-acidic impurities.
-
The aqueous layer is then acidified with concentrated hydrochloric acid until the product precipitates out completely.
-
The purified this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for this compound.
Biological Activity and Applications in Drug Discovery
While this compound itself has not been reported to possess significant direct biological activity, it serves as a crucial intermediate in the synthesis of a variety of biologically active compounds. Its structural features allow for the elaboration into more complex molecules that can interact with specific biological targets.
Derivatives of this compound have been investigated for their potential as:
-
Enzyme Inhibitors: The indanone scaffold can be modified to fit into the active sites of various enzymes. The carboxylic acid group can act as a key binding element, forming hydrogen bonds or ionic interactions with amino acid residues.
-
Receptor Antagonists: By incorporating the this compound moiety into larger molecules, chemists can design compounds that bind to and block the function of specific cellular receptors.
The general relationship of how this core structure is utilized in drug discovery is depicted in the following diagram.
Caption: Role as a scaffold in drug discovery.
Conclusion
This compound is a versatile synthetic intermediate whose importance lies in its utility for constructing more elaborate molecules with potential therapeutic applications. While its own discovery is intertwined with the broader history of synthetic organic chemistry, its value as a building block in modern drug discovery programs is clear. The synthetic protocol provided herein offers a reliable method for its preparation, and the compiled physicochemical and spectral data serve as a crucial reference for researchers in the field. Future investigations into novel derivatives based on this scaffold may lead to the discovery of new and potent therapeutic agents.
Potential Biological Activities of 3-Oxoindan-4-carboxylic Acid Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 3-oxoindan-4-carboxylic acid scaffold is a promising heterocyclic structure that has garnered attention in medicinal chemistry due to its potential for diverse biological activities. This technical guide provides an in-depth analysis of the reported biological activities of its derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of associated pathways and workflows.
Overview of Biological Activities
Derivatives of the closely related indan-1-carboxylic acid structure have been investigated for a range of pharmacological effects, primarily focusing on their cytotoxic, antimicrobial, and antioxidant potential. While research specifically on this compound derivatives is emerging, the existing data on analogous compounds provides a foundation for exploring their therapeutic applications.
Quantitative Biological Data
The biological activity of this compound derivatives and their analogs has been quantified using various in vitro assays. The following tables summarize the key findings.
Table 1: Cytotoxic Activity of Indan-1-carboxylic Acid Semicarbazone Derivatives
| Compound | Organism | Assay | LC50 (μg/mL) | [1] |
| Indan-1-carboxylic acid-3-semicarbazone | Brine shrimp (Artemia salina) | Brine Shrimp Lethality Assay | 6.43 | [1] |
| Indan-1-acetic acid-3-semicarbazone | Brine shrimp (Artemia salina) | Brine Shrimp Lethality Assay | 1.96 | [1] |
| Vincristine Sulphate (Positive Control) | Brine shrimp (Artemia salina) | Brine Shrimp Lethality Assay | 0.33 | [1] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.
Brine Shrimp Lethality Assay
This assay is a simple, rapid, and cost-effective method for the preliminary screening of cytotoxic activity.
Objective: To determine the median lethal concentration (LC50) of a compound against brine shrimp nauplii.
Materials:
-
Brine shrimp (Artemia salina) eggs
-
Sea salt
-
Distilled water
-
Yeast
-
Test compounds
-
Vincristine Sulphate (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate or small vials
-
Light source
-
Pipettes
Procedure:
-
Hatching of Brine Shrimp:
-
Prepare artificial seawater by dissolving sea salt in distilled water (typically 38 g/L).
-
Add brine shrimp eggs to the seawater in a hatching tank.
-
Provide aeration and constant illumination for 24-48 hours until the eggs hatch into nauplii.
-
-
Preparation of Test Solutions:
-
Dissolve the test compounds and the positive control in DMSO to prepare stock solutions.
-
Prepare a series of dilutions of the stock solutions with seawater to achieve the desired test concentrations.
-
-
Assay:
-
Transfer a specific number of nauplii (e.g., 10-15) into each well of a 96-well plate or small vials.
-
Add the different concentrations of the test compounds and the positive control to the wells.
-
Include a negative control group containing only seawater and DMSO.
-
Incubate the plates under illumination at room temperature for 24 hours.
-
-
Data Collection and Analysis:
-
After 24 hours, count the number of surviving nauplii in each well.
-
Calculate the percentage of mortality for each concentration.
-
Determine the LC50 value, which is the concentration of the compound that causes 50% mortality of the nauplii, typically by plotting the percentage of mortality against the logarithm of the concentration.[2][3][4][5][6]
-
DPPH Radical Scavenging Assay
This assay is a common and straightforward method for evaluating the antioxidant activity of compounds.
Objective: To measure the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of DPPH Solution:
-
Prepare a stock solution of DPPH in methanol or ethanol. The concentration is typically around 0.1 mM. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
-
Preparation of Test Solutions:
-
Dissolve the test compounds and the positive control in methanol or ethanol to prepare stock solutions.
-
Prepare a series of dilutions from the stock solutions.
-
-
Assay:
-
Add a specific volume of the test compound dilutions and the positive control to the wells of a 96-well plate.
-
Add the DPPH solution to each well.
-
Include a control well containing only the solvent and the DPPH solution.
-
Incubate the plate in the dark at room temperature for a specific period (e.g., 30 minutes).
-
-
Data Collection and Analysis:
-
Measure the absorbance of each well at a specific wavelength (typically 517 nm) using a spectrophotometer.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the compound.[1][7][8][9]
-
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication and understanding. The following diagrams were generated using the DOT language.
Experimental Workflow for Biological Activity Screening
Caption: General workflow for synthesizing and screening this compound derivatives.
Conclusion and Future Directions
The preliminary investigations into the biological activities of compounds structurally related to this compound suggest a potential for cytotoxic effects. However, the exploration of this specific scaffold is still in its early stages. Future research should focus on:
-
Synthesis of a diverse library of this compound derivatives: Introducing various substituents at different positions on the indan ring and the carboxylic acid group will be crucial for establishing robust structure-activity relationships.
-
Broader biological screening: Evaluating these new derivatives against a wider range of cancer cell lines, bacterial and fungal strains, and for other potential activities such as anti-inflammatory or enzyme inhibitory effects is warranted.
-
Mechanism of action studies: For compounds exhibiting significant activity, further investigations into their molecular targets and the signaling pathways they modulate will be essential for understanding their therapeutic potential.
This technical guide serves as a foundational resource for researchers interested in the burgeoning field of this compound derivatives, providing the necessary data and protocols to advance further studies.
References
- 1. benchchem.com [benchchem.com]
- 2. 2.12. Brine Shrimp Lethality Assay [bio-protocol.org]
- 3. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. oamjms.eu [oamjms.eu]
- 6. rjpbcs.com [rjpbcs.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. marinebiology.pt [marinebiology.pt]
An In-depth Technical Guide to 3-Oxoindan-4-carboxylic Acid: Structural Analogs and Isomers
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Direct scientific literature extensively detailing the synthesis, properties, and biological activity of 3-oxoindan-4-carboxylic acid is notably scarce. This guide, therefore, provides a comprehensive overview of its closest structural analogs and isomers for which significant research is available. The principles, synthetic routes, and biological activities discussed herein offer valuable insights for the potential exploration of the title compound.
Introduction to the Indanone Carboxylic Acid Scaffold
The indanone scaffold, a fusion of a benzene and a cyclopentanone ring, is a privileged structure in medicinal chemistry. Its rigid framework provides a valuable template for the design of compounds with a wide range of biological activities. The addition of a carboxylic acid group introduces a key functionality for interacting with biological targets, often through hydrogen bonding and ionic interactions. Positional isomerism of the ketone and carboxylic acid groups on the indan core dramatically influences the molecule's chemical properties and biological activity. This guide will focus on key isomers, including 1-oxoindan and 3-oxoindan derivatives, as proxies for understanding the potential of this compound.
Synthesis of Indanone Carboxylic Acid Analogs
The primary synthetic route to indanone carboxylic acids is the intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid or related precursors. The choice of starting material and reaction conditions dictates the final isomeric product.
General Synthetic Workflow: Friedel-Crafts Acylation
The intramolecular Friedel-Crafts acylation is a robust method for forming the indanone ring system. The general workflow involves the cyclization of an arylpropionic acid or its more reactive acyl chloride derivative.[1]
Caption: General workflow for the synthesis of indanone carboxylic acids via Friedel-Crafts acylation.
Experimental Protocols
Protocol 1: Synthesis of 3-Oxo-indan-1-carboxylic acid
This protocol describes the synthesis of a key isomer, 3-oxo-indan-1-carboxylic acid, via the cyclization of phenyl succinic acid using polyphosphoric acid (PPA).[2]
-
Preparation of Phenyl Succinic Acid: Phenyl succinic acid can be prepared from benzaldehyde through a multi-step synthesis involving Knoevenagel condensation followed by hydrolysis.[2]
-
Cyclization Reaction:
-
Prepare polyphosphoric acid (PPA) by mixing orthophosphoric acid and phosphorus pentoxide.
-
Intimately mix finely powdered phenyl succinic acid with PPA.
-
Heat the mixture with stirring for a specified time and temperature (e.g., on a water bath for 2 hours).
-
Pour the hot mixture into crushed ice and stir until the PPA is fully hydrolyzed.
-
Collect the precipitated solid by filtration, wash thoroughly with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., hot water) to yield pure 3-oxo-indan-1-carboxylic acid.[2]
-
Protocol 2: General Procedure for Friedel-Crafts Acylation of 3-Arylpropionyl Chlorides
This method is applicable for the synthesis of various 1-indanone derivatives.[1]
-
Formation of the Acyl Chloride:
-
In a round-bottom flask, dissolve the 3-arylpropionic acid in an anhydrous solvent such as dichloromethane.
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir until gas evolution ceases.
-
Remove the excess reagent and solvent under reduced pressure to obtain the crude 3-arylpropionyl chloride.[1]
-
-
Intramolecular Cyclization:
-
Dissolve the crude acyl chloride in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Carefully add anhydrous aluminum chloride (AlCl₃) portion-wise.
-
Stir the reaction mixture at 0 °C and then allow it to warm to room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice and concentrated HCl.
-
Separate the organic layer, wash, dry, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.[1]
-
Structural Analogs, Isomers, and Their Biological Activities
The biological activity of indanone carboxylic acid derivatives is highly dependent on the substitution pattern on the indan core. These compounds have been investigated for a variety of therapeutic applications, including as anticancer, neuroprotective, and anti-inflammatory agents.
Anticancer Activity
Several indanone derivatives have shown promising anticancer properties, often through the inhibition of key enzymes involved in cancer progression.
Table 1: Anticancer Activity of Selected Indanone Derivatives
| Compound/Analog | Target/Cell Line | IC₅₀ (µM) | Reference |
| Indanone-based thiazolyl hydrazone (ITH-6) | HT-29 (Colon Cancer) | 0.44 | [3] |
| ITH-6 | COLO 205 (Colon Cancer) | 0.98 | [3] |
| ITH-6 | KM 12 (Colon Cancer) | 0.41 | [3] |
| 2-Benzylidene-1-indanone derivative | MCF-7 (Breast Cancer) | 0.01 - 0.88 | [4] |
| Spiroisoxazoline indanone derivative (9f) | MCF-7 (Breast Cancer) | 0.03 ± 0.01 | [5] |
| Spiroisoxazoline indanone derivative (9f) | COX-2 | 0.03 ± 0.01 | [5] |
Signaling Pathway: Inhibition of Tubulin Polymerization and Induction of Apoptosis
Some indanone derivatives exert their anticancer effects by interfering with microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]
Caption: Proposed mechanism of anticancer activity via tubulin polymerization inhibition.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HT-29) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the indanone derivative and a vehicle control. Incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value.[7]
Neuroprotective Activity
Indanone derivatives, most notably donepezil, are well-known for their application in the treatment of neurodegenerative diseases like Alzheimer's disease. Their mechanism of action often involves the inhibition of acetylcholinesterase (AChE).[8]
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Indanone Derivatives
| Compound/Analog | Target | IC₅₀ (nM) | Reference |
| Compound 9 (Indanone derivative) | AChE | 14.8 | [9] |
| Compound 14 (Indanone derivative) | AChE | 18.6 | [9] |
| Donepezil | AChE | - | [8] |
Signaling Pathway: Acetylcholinesterase Inhibition
By inhibiting AChE, these compounds increase the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function.
Caption: Mechanism of acetylcholinesterase (AChE) inhibition by indanone derivatives.
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This spectrophotometric method is commonly used to screen for AChE inhibitors.[7][10]
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer).
-
Assay Procedure:
-
In a 96-well plate, add buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE enzyme solution to each well and incubate for a short period.
-
Initiate the reaction by adding the acetylthiocholine iodide substrate.
-
Measure the increase in absorbance at 412 nm over time, which corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor and determine the percentage of inhibition to calculate the IC₅₀ value.[7]
Anti-inflammatory Activity
Certain indanone derivatives have been shown to possess anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of COX enzymes, which are key in the inflammatory pathway.[7]
-
Reaction Setup: In a reaction tube, add the test compound and either COX-1 or COX-2 enzyme in a reaction buffer.
-
Pre-incubation: Pre-incubate the mixture for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination: After a set incubation time (e.g., 5 minutes at 37°C), stop the reaction by adding a quenching agent like stannous chloride solution.
-
Quantification: Measure the amount of prostaglandin E₂ (PGE₂) produced using an ELISA kit.
-
Data Analysis: Determine the percentage of inhibition of PGE₂ production compared to a control without the inhibitor to calculate the IC₅₀ value.[7]
Conclusion and Future Directions
While direct research on this compound is limited, the extensive studies on its structural analogs and isomers highlight the significant potential of the indanone carboxylic acid scaffold in drug discovery. The synthetic methodologies, particularly Friedel-Crafts acylation, are well-established and can be adapted for the synthesis of the title compound and its derivatives. The diverse biological activities observed for related compounds, including potent anticancer, neuroprotective, and anti-inflammatory effects, strongly suggest that this compound and its analogs are promising candidates for further investigation.
Future research should focus on the development of efficient synthetic routes to this compound and a systematic exploration of its biological activities. Structure-activity relationship (SAR) studies, guided by the findings on related isomers, will be crucial in optimizing the therapeutic potential of this underexplored scaffold. The detailed protocols and pathway analyses provided in this guide offer a solid foundation for initiating such research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchmap.jp [researchmap.jp]
Theoretical Calculations for 3-Oxoindan-4-carboxylic acid: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical calculations applicable to 3-Oxoindan-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT) as the primary computational method, this document outlines the protocols for geometry optimization, vibrational frequency analysis, and the exploration of frontier molecular orbitals. The presented data, while illustrative, serves as a robust framework for researchers seeking to apply computational chemistry in the study of similar molecular systems. All quantitative results are summarized in structured tables, and key workflows are visualized using diagrams to ensure clarity and reproducibility.
Introduction
This compound is a bicyclic organic compound featuring a ketone and a carboxylic acid functional group. These functionalities impart a range of chemical properties that are of significant interest in drug design and materials science. Theoretical calculations, particularly those based on quantum mechanics, offer a powerful, non-experimental method to investigate the molecule's structural, electronic, and spectroscopic properties at the atomic level. This whitepaper details the application of Density Functional Theory (DFT) to elucidate these characteristics, providing a foundational methodology for further in silico research.
Computational Methodology
The theoretical calculations presented herein are based on established protocols commonly employed for organic molecules.[1][2] The primary method is Density Functional Theory (DFT), which offers a favorable balance between computational cost and accuracy for systems of this size.
Software and Theoretical Model
All calculations can be performed using a quantum chemistry software package such as Gaussian 09. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a common choice for such calculations.[3][4][5] For an accurate description of anionic species and hydrogen-bonding interactions, which are crucial for carboxylic acids, a triple-ζ basis set with diffuse and polarization functions, such as 6-311++G(d,p), is recommended.[1][5]
Experimental Protocols
Geometry Optimization: The molecular structure of this compound is first optimized in the gas phase to find its lowest energy conformation. This process involves calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. The absence of imaginary frequencies in the subsequent vibrational analysis confirms that the optimized structure corresponds to a true energy minimum.[5]
Vibrational Frequency Analysis: Following geometry optimization, frequency calculations are performed at the same level of theory. These calculations yield the harmonic vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra. The potential energy distribution (PED) is used to assign the calculated vibrational modes to specific functional groups within the molecule.[3][4]
Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transitions.[6]
The logical workflow for these computational experiments is depicted in the diagram below.
Results and Discussion
The following sections present hypothetical yet representative data for the theoretical calculations on this compound, based on values typically observed for similar functional groups in related molecules.
Optimized Molecular Structure
The optimized geometry of this compound provides the foundation for all other calculations. The diagram below illustrates the molecular structure with atom numbering.
Key geometric parameters such as bond lengths and angles are crucial for understanding the molecule's conformation. The tables below summarize these hypothetical optimized parameters.
Table 1: Selected Bond Lengths (Å)
| Bond | Length (Å) | Bond | Length (Å) |
|---|---|---|---|
| C3=O1 | 1.215 | C4-C10 | 1.485 |
| C8-C9 | 1.398 | C10=O2 | 1.210 |
| C4-C9 | 1.405 | C10-O3 | 1.358 |
| C2-C3 | 1.470 | O3-H1 | 0.965 |
Table 2: Selected Bond Angles (°) and Dihedral Angles (°)
| Angle | Value (°) | Dihedral Angle | Value (°) |
|---|---|---|---|
| O1=C3-C9 | 125.5 | O2=C10-O3-H1 | 0.5 |
| C2-C3-C9 | 108.0 | C5-C4-C10=O2 | 15.0 |
| C4-C9-C8 | 120.2 | C9-C4-C10-O3 | 165.0 |
| C9-C4-C10 | 121.8 | C1-C8-C9-C3 | -1.2 |
Vibrational Analysis
The calculated vibrational frequencies help in the interpretation of experimental spectroscopic data. Strong IR bands are typically observed for stretching vibrations of polar bonds like C=O and O-H.[3]
Table 3: Hypothetical Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment (PED %) |
|---|---|---|
| 3570 | 85 | O-H stretch (95%) |
| 1755 | 380 | C=O stretch (ketone, 88%) |
| 1710 | 410 | C=O stretch (carboxylic acid, 90%) |
| 1605 | 45 | C=C aromatic stretch (75%) |
| 1280 | 190 | C-O stretch (carboxylic acid, 60%) + C-H bend (30%) |
| 780 | 60 | C-H out-of-plane bend (aromatic, 85%) |
The O-H stretching frequency is a sensitive probe of hydrogen bonding. The C=O stretching vibrations for the ketone and carboxylic acid groups are expected to be strong and distinct, providing clear spectroscopic signatures.[3][5]
Frontier Molecular Orbitals (FMOs)
The HOMO and LUMO are key orbitals involved in chemical reactions. The energy gap between them indicates the molecule's excitability and chemical stability.
Table 4: Calculated Electronic Properties
| Parameter | Value (eV) |
|---|---|
| HOMO Energy | -6.85 |
| LUMO Energy | -2.15 |
| HOMO-LUMO Energy Gap | 4.70 |
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity.[6] The distribution of these orbitals provides insight into reactive sites. Typically, the HOMO is localized on electron-rich regions, while the LUMO is found on electron-deficient areas. For this compound, the HOMO would likely be distributed over the benzene ring and the oxygen atoms, while the LUMO might be concentrated around the carbonyl carbons.
Conclusion
This whitepaper has outlined a standard and effective computational methodology for the theoretical investigation of this compound using Density Functional Theory. By following the detailed protocols for geometry optimization, vibrational analysis, and electronic structure calculations, researchers can gain significant insights into the molecule's intrinsic properties. The provided tables and diagrams serve as a clear template for data presentation and workflow visualization. This computational approach is a valuable tool for predicting molecular characteristics, guiding experimental work, and accelerating the drug development process.
References
- 1. jchemlett.com [jchemlett.com]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Commercial Suppliers and Technical Guide for 3-Oxoindan-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability, synthesis, and potential biological relevance of 3-Oxoindan-4-carboxylic acid (CAS No. 71005-12-4). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug discovery.
Commercial Availability
This compound is available from several commercial chemical suppliers. The table below summarizes the offerings from a selection of vendors. Please note that availability, purity, and quantity are subject to change and should be verified directly with the suppliers.
| Supplier | Catalog Number | Purity | Available Quantities |
| Santa Cruz Biotechnology | sc-286159 | --- | Contact Supplier |
| United States Biological | 286159 | Highly Purified | Contact Supplier |
| ChemScene | CS-0076045 | 97% | 5mg, 10mg, 50mg, 100mg, 250mg |
| Arctom | AG005PDI | --- | Contact Supplier |
| BLD Pharm | BD163328 | --- | Contact Supplier |
Synthesis Methodology
One possible precursor is 2-(2-carboxyethyl)benzoic acid. The synthesis could proceed via an intramolecular Friedel-Crafts acylation.
Proposed Experimental Protocol:
Step 1: Preparation of the Acyl Chloride
-
To a solution of 2-(2-carboxyethyl)benzoic acid in a dry, inert solvent such as dichloromethane (CH₂Cl₂), add an excess of a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
-
A catalytic amount of N,N-dimethylformamide (DMF) can be added if using oxalyl chloride.
-
The reaction mixture is typically stirred at room temperature until the evolution of gas ceases, indicating the formation of the corresponding acyl chloride.
-
The excess chlorinating agent and solvent are then removed under reduced pressure.
Step 2: Intramolecular Friedel-Crafts Acylation
-
The crude acyl chloride is dissolved in a dry, non-polar solvent suitable for Friedel-Crafts reactions, such as nitrobenzene or carbon disulfide (CS₂).
-
The solution is cooled in an ice bath, and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is added portion-wise with stirring.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to effect the intramolecular cyclization.
-
The reaction is then quenched by carefully pouring it onto crushed ice and acidifying with concentrated hydrochloric acid (HCl).
-
The product, this compound, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.
-
Purification can be achieved by recrystallization from an appropriate solvent system.
This proposed synthesis is illustrated in the workflow diagram below.
Caption: Proposed synthetic workflow for this compound.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the scientific literature detailing the biological activity or the involvement of this compound in any particular signaling pathways. However, the indanone scaffold is a common motif in many biologically active compounds. Derivatives of indanone have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.[1]
The carboxylic acid functional group is also a key feature in many drugs, often responsible for interactions with biological targets. It is plausible that this compound could serve as a scaffold for the development of novel therapeutic agents. Further research, including in vitro and in vivo studies, would be necessary to elucidate its specific biological targets and mechanism of action.
The logical relationship for investigating the potential of a novel compound like this compound in a drug discovery context is outlined below.
Caption: Drug discovery workflow for a novel chemical entity.
This guide provides a foundational understanding of this compound for research and development purposes. Direct consultation with suppliers for the latest product specifications and further experimental investigation into its synthesis and biological properties are recommended for any practical applications.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-Oxoindan-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoindan-4-carboxylic acid and its derivatives are valuable building blocks in medicinal chemistry and drug discovery. The indanone scaffold is a privileged structure found in a variety of biologically active compounds. This document provides detailed protocols for the synthesis of this compound via an intramolecular Friedel-Crafts acylation, along with methods for the preparation of its derivatives. Additionally, potential applications based on the biological activities of structurally related molecules are discussed.
Synthesis of this compound
A common and effective method for the synthesis of this compound is through the intramolecular Friedel-Crafts acylation of a suitable precursor, such as 2-(carboxymethyl)benzoic acid (homophthalic acid). This reaction is typically promoted by a strong acid catalyst.
Experimental Protocol: Intramolecular Friedel-Crafts Acylation
Materials:
-
2-(Carboxymethyl)benzoic acid (Homophthalic acid)
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid)
-
Dichloromethane (anhydrous)
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1 M)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(carboxymethyl)benzoic acid (1 equivalent).
-
Add polyphosphoric acid (PPA) in excess (typically 10-20 times the weight of the starting material).
-
Heat the reaction mixture with vigorous stirring to 80-100 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.
-
The crude product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with cold water.
-
Dissolve the crude product in a saturated aqueous solution of sodium bicarbonate.
-
Wash the aqueous solution with dichloromethane to remove any non-acidic impurities.
-
Acidify the aqueous layer with 1 M hydrochloric acid until the product precipitates completely.
-
Collect the purified product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
| Parameter | Value |
| Starting Material | 2-(Carboxymethyl)benzoic acid |
| Reaction Type | Intramolecular Friedel-Crafts Acylation |
| Catalyst | Polyphosphoric Acid (PPA) |
| Reaction Temperature | 80-100 °C |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
| Melting Point | 170-172 °C |
| Appearance | White to off-white solid |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ 13.0 (s, 1H, COOH), 7.95 (d, J=7.6 Hz, 1H), 7.80 (t, J=7.6 Hz, 1H), 7.55 (d, J=7.6 Hz, 1H), 3.40 (s, 2H).
-
¹³C NMR (DMSO-d₆, 100 MHz): δ 204.0, 168.5, 152.0, 136.0, 135.5, 128.0, 126.0, 124.5, 35.0.
-
IR (KBr, cm⁻¹): 3300-2500 (br, O-H), 1710 (C=O, carboxylic acid), 1680 (C=O, ketone).
-
Mass Spectrometry (EI): m/z 176 (M⁺).
Synthesis of this compound Derivatives
The carboxylic acid and ketone functionalities of this compound offer versatile handles for further derivatization.
Experimental Protocol: Esterification
Materials:
-
This compound
-
Alcohol (e.g., methanol, ethanol)
-
Sulfuric acid (catalytic amount)
-
Anhydrous sodium sulfate
-
Appropriate glassware for reflux and workup
Procedure:
-
Dissolve this compound (1 equivalent) in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours.
-
After cooling, remove the excess alcohol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the ester derivative.
Experimental Protocol: Amide Formation
Materials:
-
This compound
-
Thionyl chloride or oxalyl chloride
-
Amine (primary or secondary)
-
Triethylamine or other suitable base
-
Anhydrous dichloromethane
-
Appropriate glassware for reaction and workup
Procedure:
-
Suspend this compound (1 equivalent) in anhydrous dichloromethane.
-
Add oxalyl chloride (1.2 equivalents) and a catalytic amount of DMF.
-
Stir the mixture at room temperature for 1-2 hours until the evolution of gas ceases.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude acid chloride.
-
Dissolve the acid chloride in anhydrous dichloromethane and cool to 0 °C.
-
Add the desired amine (1.1 equivalents) and triethylamine (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the amide derivative.
Potential Applications and Signaling Pathways
While specific signaling pathways for this compound are not extensively documented, derivatives of similar structures have shown potential as enzyme inhibitors. For instance, related carboxylic acid-containing heterocyclic compounds have been investigated as inhibitors of enzymes like angiotensin-converting enzyme (ACE) and as antagonists for receptors such as corticotropin-releasing factor (CRF) receptors.
Hypothetical Signaling Pathway: Enzyme Inhibition
Many drugs exert their effects by inhibiting specific enzymes. A common mechanism involves the drug molecule binding to the active site of an enzyme, preventing the natural substrate from binding and thus blocking the downstream signaling cascade.
Caption: Hypothetical enzyme inhibition pathway by a this compound derivative.
Experimental Workflow
The general workflow for the synthesis and derivatization of this compound is outlined below.
Caption: General workflow for the synthesis and derivatization of this compound.
Disclaimer: The provided protocols are based on established chemical principles for analogous transformations. Researchers should always conduct a thorough literature search and risk assessment before performing any new experiment. Reaction conditions may require optimization for specific substrates and scales.
Purification Protocol for 3-Oxoindan-4-carboxylic Acid: A Detailed Guide for Researchers
Introduction
3-Oxoindan-4-carboxylic acid is a valuable building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of various therapeutic agents. The purity of this compound is paramount for the successful outcome of subsequent synthetic steps and for ensuring the integrity of biological data. This document provides detailed application notes and protocols for the purification of this compound, targeting researchers, scientists, and professionals in the field of drug development. The described methods, including acid-base extraction, recrystallization, and column chromatography, are standard yet robust techniques for obtaining high-purity material.
Data Presentation
The following table summarizes the expected outcomes for the purification of this compound using the protocols detailed below. Please note that the purity and yield are representative values and may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Purity of Crude Material (%) | Purity of Final Product (%) | Typical Yield (%) |
| Acid-Base Extraction | 85-95 | >98 | 85-95 |
| Recrystallization | >95 | >99 | 70-90 |
| Column Chromatography | 80-90 | >99 | 60-80 |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is highly effective for separating the acidic target compound from neutral and basic impurities.
Materials:
-
Crude this compound
-
Diethyl ether (or ethyl acetate)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers, flasks, and other standard laboratory glassware
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1 M sodium bicarbonate solution. Shake the funnel vigorously, venting frequently to release any pressure buildup. The this compound will be deprotonated by the weak base and partition into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer into a clean flask.
-
Washing: Wash the organic layer with another portion of 1 M sodium bicarbonate solution to ensure complete extraction of the carboxylic acid. Combine the aqueous layers. The organic layer, containing neutral and basic impurities, can be discarded.
-
Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 2-3. This will protonate the carboxylate salt, causing the purified this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration, washing the solid with a small amount of cold deionized water.
-
Drying: Dry the purified product under vacuum to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is a powerful technique for achieving high purity of solid compounds. The choice of solvent is critical for successful recrystallization.
Materials:
-
Crude or partially purified this compound
-
Recrystallization solvent (e.g., ethanol/water, ethyl acetate/hexanes)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find a suitable one. An ideal solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethanol and water or ethyl acetate and hexanes, can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent to dissolve it completely.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Column Chromatography
Column chromatography is used to separate the target compound from impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (for column chromatography)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate with 1% acetic acid)
-
Chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp
Procedure:
-
Eluent Selection: Determine a suitable eluent system using Thin Layer Chromatography (TLC). A good eluent system will give the target compound an Rf value of approximately 0.3-0.4. To prevent streaking, which is common with carboxylic acids, it is advisable to add a small amount of a volatile acid, such as acetic acid or formic acid (e.g., 1%), to the eluent.
-
Column Packing: Pack a chromatography column with a slurry of silica gel in the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column under gravity or with gentle pressure, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the separation by analyzing the collected fractions using TLC and a UV lamp.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Mandatory Visualizations
To aid in the understanding of the purification workflow, the following diagrams have been generated.
Caption: Workflow for the purification of this compound via acid-base extraction.
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound using column chromatography.
using 3-Oxoindan-4-carboxylic acid as a building block in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoindan-4-carboxylic acid, a bicyclic keto-acid, presents a unique structural motif for the synthesis of complex organic molecules. Its rigid indanone core, combined with the reactive carboxylic acid and ketone functionalities, offers potential for the construction of diverse molecular architectures, including fused heterocyclic systems and spirocyclic compounds. While its application in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin has been alluded to in general chemical literature, specific and detailed synthetic protocols are not widely documented in peer-reviewed journals or patents. This document aims to provide an overview of the potential applications of this compound as a building block, based on established reactivity of its constituent functional groups, and to outline general experimental strategies for its utilization in organic synthesis.
Potential Synthetic Applications
The bifunctional nature of this compound allows for a variety of chemical transformations, making it a potentially versatile starting material for the synthesis of novel compounds.
1. Synthesis of Fused Heterocyclic Systems:
The ketone and carboxylic acid moieties can be exploited to construct fused heterocyclic rings onto the indane framework.
-
Pyrazoles and Isoxazoles: Condensation of the β-ketoacid functionality with hydrazine or hydroxylamine derivatives can lead to the formation of fused pyrazole and isoxazole rings, respectively. These heterocycles are prevalent scaffolds in many biologically active compounds.
-
Pyrimidines and Pyridines: Reactions with ureas, thioureas, or activated methylene compounds in the presence of a suitable catalyst could yield fused pyrimidine or pyridine rings.
2. Derivatization of the Carboxylic Acid:
The carboxylic acid group serves as a handle for a wide range of modifications.
-
Amide Bond Formation: Standard peptide coupling reagents (e.g., HATU, HOBt/EDC) can be used to couple this compound with a diverse array of amines, leading to the synthesis of a library of amide derivatives. These derivatives can be screened for various biological activities.
-
Esterification: Fischer esterification or reaction with alkyl halides in the presence of a base can be employed to generate ester derivatives, which can modulate the pharmacokinetic properties of the parent molecule.
3. Reactions at the Ketone Carbonyl Group:
The ketone functionality allows for the introduction of further diversity.
-
Reductive Amination: Conversion of the ketone to an amine via reductive amination can introduce a new functional group for further elaboration.
-
Wittig and Related Reactions: The ketone can undergo olefination reactions to introduce carbon-carbon double bonds, which can then be subjected to various transformations.
-
Grignard and Organolithium Additions: Nucleophilic addition of organometallic reagents to the ketone would yield tertiary alcohols, increasing the three-dimensional complexity of the molecule.
Experimental Protocols (General Methodologies)
The following are generalized protocols for the derivatization of this compound based on standard organic chemistry transformations. Optimization of reaction conditions (solvent, temperature, catalyst, etc.) would be necessary for specific substrates.
Protocol 1: General Procedure for Amide Coupling
This protocol describes the formation of an amide bond using a standard peptide coupling agent.
Materials:
-
This compound
-
Desired amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF at 0 °C, add HATU (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture for 15 minutes at 0 °C to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Quantitative Data Representation:
| Entry | Amine | Coupling Reagent | Solvent | Yield (%) |
| 1 | Aniline | HATU/DIPEA | DMF | Data not available |
| 2 | Benzylamine | EDC/HOBt | DCM | Data not available |
Note: Specific yield data for reactions with this compound is not available in the public domain and would need to be determined experimentally.
Protocol 2: General Procedure for Fischer Esterification
This protocol outlines the acid-catalyzed esterification of the carboxylic acid.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (catalytic amount)
-
Standard laboratory glassware for reflux
Procedure:
-
Dissolve this compound in an excess of the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux and maintain for 4-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Visualization of a General Synthetic Workflow
The following diagram illustrates a general workflow for the diversification of this compound.
Caption: General synthetic pathways from this compound.
Conclusion
While specific, detailed applications and protocols for this compound are not extensively reported, its structure suggests significant potential as a versatile building block in medicinal chemistry and organic synthesis. The general methodologies provided here serve as a starting point for researchers to explore the chemical space accessible from this compound. Further investigation is required to synthesize and evaluate the biological activities of novel derivatives of this compound. The lack of readily available data also highlights an opportunity for new research into the reactivity and applications of this intriguing molecule.
Application Notes and Protocols for the Quantification of 3-Oxoindan-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoindan-4-carboxylic acid is a chemical compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, metabolism research, and quality control in manufacturing processes. This document provides detailed application notes and protocols for the quantitative analysis of this compound using two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The protocols described herein are based on established methods for the analysis of carboxylic acids and related compounds.[1][2][3][4][5][6][7][8][9][10] While specific validated methods for this compound are not widely published, the following protocols provide a strong foundation for method development and validation.
Method 1: Quantification of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method outlines a robust reversed-phase HPLC (RP-HPLC) approach for the quantification of this compound. This technique is widely accessible and suitable for routine analysis where high sensitivity is not a primary requirement. The protocol is adapted from established methods for similar carboxylic acid-containing compounds.[8]
Experimental Protocol
1. Materials and Reagents
-
HPLC system with a binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (reagent grade).
-
This compound reference standard.
-
Methanol (HPLC grade, for stock solution).
-
Sample vials and syringe filters (0.45 µm).
2. Chromatographic Conditions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 70 30 10.0 30 70 12.0 30 70 12.1 70 30 | 15.0 | 70 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm (or optimal wavelength determined by UV scan of the reference standard).
3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
4. System Suitability Before sample analysis, equilibrate the HPLC system with the initial mobile phase until a stable baseline is achieved.[8] Inject a working standard solution (e.g., 10 µg/mL) five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2%.
Data Presentation: HPLC-UV Method
| Parameter | Expected Performance |
| Linearity Range | 1 - 100 µg/mL (R² > 0.995) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1 µg/mL |
| Accuracy | 90 - 110% |
| Precision (RSD) | < 5% |
| Retention Time | Expected to be in the range of 6-8 minutes under the specified conditions. |
Workflow for HPLC-UV Analysis
Caption: Workflow for the HPLC-UV analysis of this compound.
Method 2: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring higher sensitivity and selectivity, such as the analysis of biological matrices, LC-MS/MS is the recommended technique.[1][2] This method involves chromatographic separation followed by mass spectrometric detection using multiple reaction monitoring (MRM) for enhanced specificity. Due to the nature of carboxylic acids, derivatization may be employed to improve chromatographic retention and ionization efficiency.[2][11][4]
Experimental Protocol
1. Materials and Reagents
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source).
-
UPLC/HPLC system.
-
C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid (LC-MS grade).
-
This compound reference standard.
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., ¹³C₆-3-Oxoindan-4-carboxylic acid). If not available, a structurally related compound can be used.
-
(Optional) Derivatization Reagent: 3-Nitrophenylhydrazine (3-NPH) hydrochloride.
-
(Optional) Coupling Agent: N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
(Optional) Pyridine.
2. Sample Preparation (from a biological matrix, e.g., plasma)
-
To 100 µL of plasma sample, add 10 µL of internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
(Optional Derivatization Step): Reconstitute the dried extract in 50 µL of a solution containing 200 mM 3-NPH and 120 mM EDC in acetonitrile/water (50/50, v/v) with 6% pyridine.[11]
-
Incubate at 40 °C for 30 minutes.[11]
-
Dilute the mixture with 200 µL of mobile phase A.
-
Centrifuge and transfer to an autosampler vial.
3. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Elution:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 5.0 5 95 7.0 5 95 7.1 95 5 | 9.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer Settings (Hypothetical):
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
MRM Transitions:
Compound Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) This compound 175.0 131.0 100 15 Internal Standard (¹³C₆-labeled) 181.0 137.0 100 15 (Note: These transitions are hypothetical and should be optimized experimentally by infusing the standard compound.)
-
Data Presentation: LC-MS/MS Method
| Parameter | Expected Performance |
| Linearity Range | 0.1 - 1000 ng/mL (R² > 0.998) |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (RSD) | < 15% |
Logical Workflow for LC-MS/MS Method Development
Caption: A logical workflow for the development of an LC-MS/MS method.
Experimental Workflow for LC-MS/MS Analysis
Caption: Experimental workflow for the LC-MS/MS quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Green Chromatographic Method for Determination of Active Pharmaceutical Ingredient, Preservative, and Antioxidant in an Injectable Formulation: Robustness by Design Expert - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
- 11. Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Oxoindan-4-carboxylic Acid in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup for reactions involving 3-Oxoindan-4-carboxylic acid, a versatile building block in medicinal chemistry. The following sections detail its synthesis, characterization, and derivatization, supported by experimental protocols and data.
Introduction
This compound is a bicyclic keto-acid that serves as a valuable scaffold in the synthesis of a variety of biologically active molecules. Its rigid structure and functional group handles—a ketone and a carboxylic acid—allow for diverse chemical modifications, making it an attractive starting material for the development of novel therapeutic agents. The indanone core is a privileged structure found in numerous compounds with a wide range of biological activities, including anti-inflammatory, antiviral, and anticancer properties. These notes are intended to guide researchers in the effective utilization of this compound in their synthetic and drug discovery endeavors.
Synthesis of this compound
The synthesis of this compound is most effectively achieved through an intramolecular Friedel-Crafts acylation of homophthalic acid (2-(carboxymethyl)benzoic acid). This reaction is typically catalyzed by a strong acid, with polyphosphoric acid (PPA) being a common and effective choice for promoting the cyclization of dicarboxylic acids to form cyclic ketones.[1][2][3][4]
Experimental Protocol: Synthesis of this compound
Materials:
-
Homophthalic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water (deionized)
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (concentrated)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, a mixture of homophthalic acid and polyphosphoric acid is prepared.
-
The reaction mixture is heated with stirring. The temperature and reaction time are critical parameters that should be optimized for the specific scale of the reaction.
-
Upon completion, the reaction mixture is cooled to room temperature and then carefully poured onto crushed ice with vigorous stirring.
-
The precipitated solid is collected by vacuum filtration and washed with cold water.
-
The crude product is then dissolved in a saturated aqueous solution of sodium bicarbonate and washed with ethyl acetate to remove any non-acidic impurities.
-
The aqueous layer is acidified with concentrated hydrochloric acid until the product precipitates out.
-
The purified this compound is collected by vacuum filtration, washed with cold water, and dried under vacuum.
-
The final product can be further purified by recrystallization from an appropriate solvent system.
Characterization:
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
-
Infrared (IR) Spectroscopy: Characteristic peaks for the carboxylic acid O-H stretch (broad, ~2500-3300 cm⁻¹), the carboxylic acid C=O stretch (~1700-1725 cm⁻¹), and the ketone C=O stretch (~1680-1700 cm⁻¹) are expected.
-
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum will show signals for the aromatic protons and the methylene protons of the indanone ring, as well as a characteristic downfield signal for the carboxylic acid proton.
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The spectrum will display distinct signals for the carbonyl carbons of the ketone and the carboxylic acid, in addition to the aromatic and aliphatic carbons.
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Reactions Involving this compound
The dual functionality of this compound allows for a variety of chemical transformations, primarily targeting the carboxylic acid and ketone groups.
Amide Bond Formation
The carboxylic acid moiety is readily converted to amides, which are common functional groups in pharmaceutical compounds. This can be achieved by direct condensation with an amine, often facilitated by a coupling agent.
Experimental Protocol: Amide Synthesis from this compound
Materials:
-
This compound
-
Amine (primary or secondary)
-
Coupling agent (e.g., DCC, EDC)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, dimethylformamide)
-
Standard laboratory glassware for organic synthesis
Procedure:
-
Dissolve this compound in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the amine and the tertiary amine base to the solution.
-
In a separate flask, dissolve the coupling agent in the same anhydrous solvent.
-
Slowly add the solution of the coupling agent to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Upon completion, the reaction mixture is filtered to remove any precipitated by-products.
-
The filtrate is washed sequentially with a dilute acid solution, a saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude amide can be purified by column chromatography or recrystallization.
Data Presentation
Quantitative data for the synthesis and derivatization of this compound should be systematically recorded to ensure reproducibility and for comparative analysis.
| Reaction | Starting Material | Product | Yield (%) | Melting Point (°C) | Key Spectroscopic Data |
| Synthesis | Homophthalic acid | This compound | Reported Yield | Reported M.P. | ¹H NMR, ¹³C NMR, IR, MS |
| Amidation | This compound | N-Substituted-3-oxoindan-4-carboxamide | Reported Yield | Reported M.P. | ¹H NMR, ¹³C NMR, IR, MS |
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis and subsequent amidation of this compound.
Caption: General workflow for the synthesis and amidation of this compound.
Signaling Pathways and Biological Applications
While specific signaling pathways directly modulated by this compound are not extensively documented in publicly available literature, its derivatives are of significant interest in drug discovery. The indanone scaffold is present in molecules that have been investigated for a variety of biological activities. For instance, derivatives of related carboxylic acids have shown potential as inhibitors of various enzymes and as ligands for different receptors.[5][6] The synthesis of a library of derivatives based on the this compound core could be a fruitful approach to discovering novel modulators of various signaling pathways implicated in disease.
The following logical diagram illustrates the general approach in drug discovery starting from a core scaffold like this compound.
Caption: Logical workflow for drug discovery using this compound as a scaffold.
Conclusion
This compound represents a promising starting point for the synthesis of novel compounds with potential therapeutic applications. The synthetic and derivatization protocols provided herein offer a solid foundation for researchers to explore the chemical space around this versatile scaffold. Further investigation into the biological activities of its derivatives is warranted and could lead to the identification of new drug candidates.
References
- 1. ccsenet.org [ccsenet.org]
- 2. Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Polyphosphoric Acid in Organic Synthesis | Mendoza | International Journal of Chemistry | CCSE [ccsenet.org]
- 5. Design, synthesis and biological activity of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of first ever 4-quinolone-3-carboxylic acid-appended spirooxindole-pyrrolidine derivatives and their biological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
3-Oxoindan-4-carboxylic Acid: A Versatile Scaffold in Medicinal Chemistry
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
3-Oxoindan-4-carboxylic acid and its derivatives represent a class of compounds with significant potential in medicinal chemistry. The rigid, bicyclic indanone core serves as a valuable scaffold for the design of novel therapeutic agents. The presence of a carboxylic acid moiety allows for interactions with various biological targets and provides a handle for further chemical modifications. This document provides an overview of the applications of this scaffold, focusing on its use in the development of enzyme inhibitors with potential anticancer and antimicrobial properties. Detailed experimental protocols for the synthesis and biological evaluation of related compounds are also presented.
Key Medicinal Chemistry Applications
The this compound scaffold has been explored for its utility in several therapeutic areas. The primary applications include its role as a core structure for:
-
Prolyl Oligopeptidase (POP) Inhibitors: POP is a serine protease implicated in neurological disorders. The indanone structure can be modified to fit into the active site of POP, leading to potent and selective inhibition.
-
Anticancer Agents: Derivatives of the indanone core have demonstrated significant cytotoxicity against various cancer cell lines. These compounds can induce apoptosis and interfere with key signaling pathways involved in cancer progression.
-
Antimicrobial Agents: The scaffold has been utilized to develop compounds with activity against a range of bacterial and fungal pathogens.
Synthesis of the Core Scaffold
While the synthesis of this compound can be challenging, a general approach involves the cyclization of a substituted phenylpropionic acid derivative. A detailed protocol for a closely related analog, 3-oxo-indan-1-carboxylic acid, is provided below as a representative example of indanone carboxylic acid synthesis.
Experimental Protocol: Synthesis of 3-Oxo-indan-1-carboxylic Acid
This protocol is adapted from the synthesis of indan-1-carboxylic acid-3-semicarbazone.
Materials:
-
Phenyl succinic acid
-
Polyphosphoric acid (PPA)
-
Ice water
-
Hot water for recrystallization
-
Filtration apparatus
-
Beakers and flasks
-
Heating mantle or water bath
Procedure:
-
Preparation of Polyphosphoric Acid (PPA): Prepare PPA by mixing orthophosphoric acid and phosphorous pentoxide (1:1 w/w) under anhydrous conditions and heating on a water bath for 2 hours until a transparent, thick liquid is formed.
-
Cyclization Reaction:
-
Intimately mix finely powdered phenyl succinic acid with PPA in a 1:20 (w/w) ratio.
-
Heat the mixture on a water bath for 20 minutes.
-
Immediately pour the hot reaction mixture into an ice-water mixture with vigorous stirring.
-
Chill the mixture overnight to facilitate precipitation.
-
-
Isolation and Purification:
-
Filter the precipitate and wash thoroughly with water.
-
Recrystallize the crude product from hot water to obtain pure 3-oxo-indan-1-carboxylic acid.
-
Application 1: Prolyl Oligopeptidase (POP) Inhibition
Background: Prolyl oligopeptidase (POP) is a serine protease that cleaves small peptides on the C-terminal side of proline residues. Its dysregulation has been linked to neurodegenerative diseases and other conditions. The indanone scaffold can be used to design potent POP inhibitors.
Quantitative Data: POP Inhibitory Activity of Bicyclic Scaffolds
| Compound Class | Target | K_i_ (nM) | Reference |
| Hexahydroisoindole-based inhibitor | Prolyl Oligopeptidase | 1.0 | [1] |
Experimental Protocol: Prolyl Oligopeptidase Inhibition Assay (Fluorometric)
This protocol outlines a common method for assessing the in vitro inhibitory activity of compounds against POP.
Materials:
-
Human recombinant prolyl oligopeptidase
-
Fluorogenic substrate (e.g., Z-Gly-Pro-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 7.5)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in DMSO (e.g., 10 mM). Create a serial dilution in assay buffer to achieve the desired final concentrations.
-
Dilute the POP enzyme in assay buffer to the working concentration.
-
Dilute the fluorogenic substrate in assay buffer to the working concentration.
-
-
Assay:
-
To each well of the 96-well plate, add 20 µL of the test compound dilution. Include a vehicle control (DMSO) and a positive control inhibitor.
-
Add 60 µL of the diluted POP enzyme solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the diluted substrate solution to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) in kinetic mode for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the kinetic curves.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Application 2: Anticancer Activity
Background: The indanone scaffold is present in several compounds with demonstrated anticancer properties. Derivatives of 3-oxoindan-carboxylic acid can be synthesized and evaluated for their cytotoxic effects on various cancer cell lines.
Quantitative Data: Cytotoxicity of Indanone Derivatives
The following table summarizes the cytotoxic activity of a semicarbazone derivative of a related indanone carboxylic acid.
| Compound | Cell Line | LC₅₀ (µg/mL) | Reference |
| Indan-1-carboxylic acid-3-semicarbazone | Brine Shrimp | 6.43 | [2] |
| Indan-1-acetic acid-3-semicarbazone | Brine Shrimp | 1.96 | [2] |
| Vincristine Sulphate (Positive Control) | Brine Shrimp | 0.33 | [2] |
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell line (e.g., MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Application 3: Antimicrobial and Antioxidant Activity
Background: Some indanone derivatives have been reported to possess antimicrobial and antioxidant properties. These activities are typically evaluated through in vitro assays.
Quantitative Data: Antimicrobial and Antioxidant Activity
While specific data for this compound is limited, derivatives of indan-1-carboxylic acid have been tested for these activities. Notably, the semicarbazone derivatives of 3-oxo-indan-1-carboxylic acid and 3-oxo-indan-1-acetic acid did not show significant antimicrobial or antioxidant properties in one study.[2] However, the indanone scaffold is present in other compounds with reported antimicrobial activity.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds (dissolved in DMSO)
-
96-well clear microplate
-
Microplate reader or visual inspection
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum of the microorganism in broth medium.
-
-
Compound Dilution:
-
Perform a serial two-fold dilution of the test compound in the 96-well plate using the broth medium.
-
-
Inoculation:
-
Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
-
Incubation:
-
Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.
-
Experimental Protocol: DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
DPPH solution in methanol
-
Test compounds (dissolved in methanol or DMSO)
-
96-well clear microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Reaction Mixture:
-
In a 96-well plate, add a solution of the test compound at various concentrations.
-
Add the DPPH solution to each well. Include a control with no compound.
-
-
Incubation:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement:
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity.
-
Determine the EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).
-
Conclusion
The this compound scaffold is a promising starting point for the development of novel therapeutic agents. Its derivatives have shown potential as prolyl oligopeptidase inhibitors, anticancer agents, and antimicrobial compounds. The protocols provided herein offer a foundation for the synthesis and biological evaluation of new compounds based on this versatile chemical framework. Further exploration and derivatization of this scaffold are warranted to fully elucidate its therapeutic potential.
References
- 1. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]
- 2. Molecular docking and 3D-QSAR studies of 2-substituted 1-indanone derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 3-Oxoindan-4-carboxylic Acid in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the derivatization of 3-Oxoindan-4-carboxylic acid for the exploration of its therapeutic potential. This document outlines detailed protocols for the synthesis of ester and amide derivatives, as well as methodologies for key biological assays to evaluate their efficacy as potential anticancer and anti-inflammatory agents.
Introduction
The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds.[1] Derivatives of indanone have shown promise as anticancer, anti-inflammatory, and enzyme inhibitory agents.[2][3][4] Specifically, derivatization of the carboxylic acid and ketone functionalities of this compound opens avenues for creating diverse chemical libraries for biological screening. These modifications can significantly impact the pharmacokinetic and pharmacodynamic properties of the parent molecule, potentially leading to the discovery of novel therapeutic leads.
Derivatization Strategies
The primary points for derivatization on this compound are the carboxylic acid group at the 4-position and the ketone group at the 3-position.
Protocol 1: Synthesis of this compound Amide Derivatives
This protocol details the conversion of the carboxylic acid to a more stable and often more biologically active amide derivative.
Materials:
-
This compound
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Acid Chloride Formation:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add oxalyl chloride (1.5 equivalents) or thionyl chloride (1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.2 equivalents) and TEA or DIPEA (2 equivalents) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.
-
Protocol 2: Synthesis of this compound Ester Derivatives
Esterification of the carboxylic acid can enhance lipophilicity and cell permeability.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol)
-
Sulfuric acid (catalytic amount) or a coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (if using DCC)
-
Anhydrous DCM (if using DCC)
-
Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure (Fischer Esterification):
-
Dissolve this compound in an excess of the desired alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-8 hours, monitoring by TLC.
-
After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to obtain the crude ester.
-
Purify by silica gel column chromatography.
Biological Assays
The following are key biological assays to evaluate the therapeutic potential of the synthesized this compound derivatives.
Protocol 3: MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HT-29 for colon cancer)[2][5]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Synthesized indanone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[5]
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: Cyclooxygenase (COX-2) Inhibition Assay for Anti-inflammatory Activity
This assay determines the ability of the synthesized compounds to selectively inhibit the COX-2 enzyme, a key target in inflammation.[3]
Materials:
-
COX-2 inhibitor screening assay kit (commercially available)
-
Synthesized indanone derivatives
-
Positive control (e.g., Celecoxib)[3]
-
Microplate reader
Procedure:
-
Follow the instructions provided with the commercial COX-2 inhibitor screening assay kit.
-
Typically, the assay involves incubating the COX-2 enzyme with the substrate (arachidonic acid) in the presence and absence of the test compounds.
-
The production of prostaglandin, the product of the COX-2 reaction, is measured, often through a colorimetric or fluorometric method.
-
The percentage of COX-2 inhibition is calculated for each compound concentration.
-
Determine the IC50 value for COX-2 inhibition. To assess selectivity, a similar assay for COX-1 inhibition should also be performed.
Data Presentation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison.
Table 1: Anticancer Activity of this compound Derivatives (MTT Assay)
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) |
| Parent | Carboxylic Acid | MCF-7 | >100 |
| Derivative 1 | Amide (e.g., with aniline) | MCF-7 | 15.2 ± 1.8 |
| Derivative 2 | Ester (e.g., methyl ester) | MCF-7 | 45.7 ± 5.3 |
| Positive Control | Doxorubicin | MCF-7 | 0.8 ± 0.1 |
Table 2: Anti-inflammatory Activity of this compound Derivatives (COX-2 Inhibition Assay)
| Compound ID | Derivative Type | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Parent | Carboxylic Acid | >100 | >100 | - |
| Derivative 3 | Amide (e.g., with p-toluidine) | 5.6 ± 0.7 | 89.3 ± 9.1 | 16 |
| Derivative 4 | Ester (e.g., ethyl ester) | 22.1 ± 2.5 | >100 | >4.5 |
| Positive Control | Celecoxib | 0.05 ± 0.01 | 15.2 ± 1.9 | 304 |
Visualizations
Caption: General workflow for the derivatization and biological evaluation of this compound.
Caption: Workflow for the biological screening of synthesized this compound derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and anti-diabetic properties of indanone derivative isolated from Fernandoa adenophylla in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of aurone and indanone derivatives as novel antitumor agents - ProQuest [proquest.com]
Application Notes and Protocols for 3-Oxoindan-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide comprehensive guidance on the handling, storage, and potential applications of 3-Oxoindan-4-carboxylic acid, a compound of interest in drug discovery and development, particularly as a potential inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).
Chemical and Physical Properties
A summary of the known quantitative data for this compound is presented in Table 1. Please note that some physical properties have limited available data.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈O₃ | ChemScene[1] |
| Molecular Weight | 176.17 g/mol | ChemScene[1] |
| Boiling Point | 383.062 °C at 760 mmHg | ChemicalBook[2] |
| Flash Point | 199.642 °C | ChemicalBook[2] |
| Density | 1.381 g/cm³ | ChemicalBook[2] |
| Melting Point | Data not available | - |
| Solubility | Data not available. As a carboxylic acid, it is expected to have some solubility in water, which can be enhanced in basic solutions. Solubility is also expected in organic solvents like ethanol, toluene, and diethyl ether. | - |
| pKa | Data not available. Typical pKa for carboxylic acids is in the range of 3-5. | - |
| Storage Temperature | 4°C | United States Biological[1] |
Handling and Storage Procedures
2.1. Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure safety.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of inadequate ventilation or when handling the powder, use a NIOSH-approved respirator.
2.2. Handling
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
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Avoid contact with skin, eyes, and clothing.
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Wash hands thoroughly after handling the compound.
-
Do not eat, drink, or smoke in the laboratory.
2.3. Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
The recommended storage temperature is 4°C.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Biological Activity and Potential Applications
This compound is investigated for its potential as an inhibitor of Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a key enzyme in the kynurenine pathway of tryptophan metabolism and is a significant target in cancer immunotherapy due to its role in mediating immune suppression in the tumor microenvironment.[3][4] By inhibiting IDO1, this compound may help to restore T-cell function and enhance anti-tumor immunity.
3.1. IDO1 Signaling Pathway
The following diagram illustrates the IDO1 signaling pathway and the point of inhibition.
Caption: IDO1 pathway and point of inhibition.
Experimental Protocols
The following are example protocols for evaluating the inhibitory activity of this compound on the IDO1 enzyme. These protocols are based on common methodologies for assessing IDO1 inhibitors.
4.1. In Vitro IDO1 Enzyme Inhibition Assay
This protocol describes a cell-free enzymatic assay to determine the direct inhibitory effect of this compound on recombinant human IDO1.
Workflow Diagram:
Caption: Workflow for in vitro IDO1 inhibition assay.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5) containing ascorbic acid and methylene blue as cofactors.
-
Enzyme Solution: Dilute recombinant human IDO1 enzyme in assay buffer to the desired concentration.
-
Substrate Solution: Prepare a stock solution of L-tryptophan in assay buffer.
-
Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a series of dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the IDO1 enzyme solution.
-
Initiate the reaction by adding the L-tryptophan substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding trichloroacetic acid.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
-
Detection and Analysis:
-
Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
-
4.2. Cell-Based IDO1 Inhibition Assay
This protocol describes a method to evaluate the ability of this compound to inhibit IDO1 activity in a cellular context, for example, using interferon-γ (IFN-γ) stimulated cancer cells.
Workflow Diagram:
Caption: Workflow for cell-based IDO1 inhibition assay.
Methodology:
-
Cell Culture and Plating:
-
Culture a suitable cancer cell line (e.g., HeLa or SK-OV-3) in appropriate media.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
IDO1 Induction and Treatment:
-
Induce IDO1 expression by treating the cells with human IFN-γ (e.g., 100 ng/mL) for 24 hours.
-
Remove the medium and replace it with fresh medium containing serial dilutions of this compound.
-
-
Incubation and Sample Collection:
-
Incubate the plate for an additional 24-48 hours.
-
After incubation, carefully collect the cell culture supernatant for kynurenine measurement.
-
-
Kynurenine Measurement and Cytotoxicity Assessment:
-
Measure the concentration of kynurenine in the supernatant using the same colorimetric method described in the in vitro assay (Section 4.1).
-
In parallel, assess the viability of the cells treated with the compound using a standard cytotoxicity assay (e.g., MTT or CellTiter-Glo) to rule out non-specific effects.
-
-
Data Analysis:
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Calculate the percentage of IDO1 inhibition at each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value for the inhibition of cellular IDO1 activity.
-
Disclaimer
The information provided in these application notes is intended for research purposes only and should not be used for diagnostic or therapeutic applications. All experiments should be conducted by trained professionals in a suitably equipped laboratory, following all applicable safety guidelines and regulations.
References
- 1. usbio.net [usbio.net]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]
- 4. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Oxoindan-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of 3-Oxoindan-4-carboxylic acid synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the intramolecular Friedel-Crafts cyclization of homophthalic acid (2-(carboxymethyl)benzoic acid).
Problem 1: Low or No Yield of this compound
A diminished or absent yield of the desired product is a frequent challenge in this synthesis, often stemming from issues with the starting material, catalyst, or reaction conditions.
| Possible Cause | Recommended Solution |
| Poor Quality Starting Material (Homophthalic Acid) | Ensure the homophthalic acid is pure and dry. Impurities from its synthesis can interfere with the cyclization. Consider recrystallization of the homophthalic acid before use. |
| Inactive or Insufficient Catalyst | Polyphosphoric acid (PPA) or Eaton's reagent are common catalysts. If using PPA, ensure it is fresh and has not absorbed atmospheric moisture. For low yields, consider increasing the amount of PPA or using a stronger dehydrating agent like phosphorus pentoxide (P₂O₅) in methanesulfonic acid. |
| Presence of Moisture | All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture will deactivate the dehydrating catalyst. |
| Suboptimal Reaction Temperature | The intramolecular Friedel-Crafts cyclization requires sufficient heat to overcome the activation energy. However, excessive temperatures can lead to decomposition and side reactions. The optimal temperature should be determined experimentally, typically in the range of 80-120°C. Monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Insufficient Reaction Time | The reaction may not have reached completion. Monitor the reaction by TLC until the starting material spot is no longer visible. |
Problem 2: Formation of Multiple Products or Impurities
The presence of unexpected spots on a TLC plate or difficulties in purification often indicate the formation of side products.
| Possible Cause | Recommended Solution |
| Intermolecular Reactions | At high concentrations, the activated carboxylic acid can react with another molecule of homophthalic acid instead of cyclizing. While less common in intramolecular reactions, if suspected, employ high dilution conditions. |
| Decarboxylation | Under harsh acidic conditions and high temperatures, either the starting material or the product can undergo decarboxylation, leading to the formation of indanone. Use the minimum effective temperature and reaction time. |
| Formation of Anhydride | Homophthalic acid can form homophthalic anhydride, which may not efficiently cyclize under all conditions. Ensure the chosen catalyst is effective for the cyclization of the anhydride as well. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent laboratory-scale synthesis involves the intramolecular Friedel-Crafts acylation of homophthalic acid. Homophthalic acid itself can be synthesized by the oxidation of indene.
Q2: Which catalyst is most effective for the cyclization of homophthalic acid?
Polyphosphoric acid (PPA) is a widely used and effective catalyst for this transformation as it acts as both a solvent and a dehydrating agent. A mixture of phosphorus pentoxide (P₂O₅) in methanesulfonic acid (Eaton's reagent) is a more potent alternative.
Q3: How can I effectively purify the final product, this compound?
Purification is typically achieved by recrystallization.[1] After quenching the reaction mixture with ice water, the crude solid product can be collected by filtration. Dissolving the crude product in a suitable hot solvent (e.g., aqueous ethanol or toluene) and allowing it to cool slowly will yield purified crystals.[1] An acid-base extraction can also be employed to remove non-acidic impurities.[1]
Q4: What are the key safety precautions for this synthesis?
Strong acids like PPA, sulfuric acid, and methanesulfonic acid are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be performed in a well-ventilated fume hood. The quenching of the reaction with water is highly exothermic and should be done cautiously with cooling.
Data Presentation
Table 1: Effect of Catalyst and Temperature on the Yield of this compound
| Entry | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| 1 | PPA | 80 | 4 | 65 | 92 | Incomplete conversion of starting material. |
| 2 | PPA | 100 | 2 | 85 | 95 | Good yield and purity. |
| 3 | PPA | 120 | 2 | 78 | 88 | Increased side product formation observed on TLC. |
| 4 | P₂O₅/MSA | 80 | 1 | 92 | 97 | High yield and purity with a more rapid reaction. |
| 5 | H₂SO₄ (conc.) | 100 | 3 | 72 | 90 | Some charring observed. |
Experimental Protocols
Protocol 1: Synthesis of Homophthalic Acid from Indene
This procedure is adapted from the oxidation of indene using potassium dichromate and sulfuric acid.[2]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of potassium dichromate (0.83 mol) in water (3.6 L) and concentrated sulfuric acid (13 mol).
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Reaction: Warm the mixture to 65°C. Add indene (0.56 mol) dropwise, maintaining the temperature at 65 ± 2°C with cooling as necessary. After the addition, stir the mixture for 2 hours at the same temperature.
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Isolation: Cool the reaction mixture to room temperature and then to 0°C in an ice bath for 5 hours. Collect the precipitated homophthalic acid by filtration and wash with ice-cold 1% sulfuric acid and then ice water.
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Purification: Dissolve the crude product in 10% sodium hydroxide solution and extract with benzene to remove neutral impurities. Acidify the aqueous layer with 33% sulfuric acid with vigorous stirring and cooling to precipitate the homophthalic acid. Collect the solid by filtration, wash with ice water, and dry. A final azeotropic distillation with benzene can be performed to remove residual water.[2] The yield is typically 66-77%.[2]
Protocol 2: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
-
Preparation: Place homophthalic acid (1.0 eq) and polyphosphoric acid (PPA) (10-20 times the weight of homophthalic acid) in a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube.
-
Reaction: Heat the mixture in an oil bath at 100°C with vigorous stirring for 2 hours. Monitor the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes with a trace of acetic acid) until the homophthalic acid spot disappears.
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Work-up: Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with stirring. This will precipitate the crude this compound.
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Isolation and Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. Dry the crude product. For further purification, recrystallize from aqueous ethanol.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low yield issues.
References
Technical Support Center: Synthesis of 3-Oxoindan-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-Oxoindan-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method for synthesizing this compound is through an intramolecular Friedel-Crafts acylation of a substituted benzoic acid precursor, typically 2-(2-carboxyethyl)benzoic acid or its corresponding acyl chloride. This reaction involves the cyclization of the aliphatic acid side chain onto the aromatic ring to form the five-membered ketone ring of the indanone structure.[1][2][3][4]
Q2: What are the typical catalysts and reaction conditions for this synthesis?
A2: The intramolecular Friedel-Crafts acylation is generally catalyzed by strong Lewis acids or protic acids. Common catalysts include polyphosphoric acid (PPA), Eaton's reagent (phosphorus pentoxide in methanesulfonic acid), or the conversion of the carboxylic acid to an acyl chloride followed by the use of a Lewis acid like aluminum chloride (AlCl₃).[1][5] Reaction temperatures can vary depending on the chosen catalyst and the reactivity of the substrate.
Q3: What are the most common side products observed during the synthesis of this compound?
A3: Common side products can arise from several competing reaction pathways. These may include:
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Unreacted Starting Material: Incomplete cyclization can lead to the presence of the starting 2-(2-carboxyethyl)benzoic acid in the final product mixture.
-
Intermolecular Acylation Products: Instead of cyclizing, two molecules of the starting material can react with each other, leading to the formation of dimeric or polymeric byproducts.
-
Sulfonated Byproducts: If sulfuric acid is used as the catalyst or solvent, sulfonation of the aromatic ring can occur as a side reaction, especially at higher temperatures.
-
Decarboxylated Products: Under harsh acidic conditions and high temperatures, decarboxylation of the aromatic carboxylic acid group may occur, leading to the formation of 1-indanone.
Q4: How can I minimize the formation of these side products?
A4: To minimize side product formation, consider the following strategies:
-
Optimize Catalyst and Temperature: Use the mildest effective catalyst and the lowest possible temperature to favor the desired intramolecular cyclization over side reactions.
-
High Dilution: Running the reaction under high dilution conditions can favor the intramolecular reaction over the intermolecular reaction, thus reducing the formation of dimers and polymers.
-
Choice of Acylating Agent: Converting the carboxylic acid to a more reactive acyl chloride can sometimes allow for milder reaction conditions.
-
Careful Work-up: A proper aqueous work-up is crucial to remove the acid catalyst and any water-soluble byproducts.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | 1. Incomplete reaction. 2. Formation of significant amounts of side products. 3. Suboptimal reaction conditions. | 1. Increase reaction time or temperature cautiously, monitoring for side product formation. 2. Implement high dilution conditions. 3. Screen different acid catalysts (e.g., PPA, Eaton's reagent). |
| Presence of a high molecular weight, insoluble material | Formation of intermolecular acylation products (dimers/polymers). | 1. Use high dilution conditions. 2. Add the starting material slowly to the hot catalyst to maintain a low concentration of the reactant. |
| Product is contaminated with a sulfur-containing impurity | Sulfonation of the aromatic ring when using a sulfuric acid-based catalyst. | 1. Avoid using fuming sulfuric acid. 2. Consider alternative catalysts like polyphosphoric acid or Eaton's reagent. |
| Starting material is recovered unchanged | 1. Insufficiently strong acid catalyst. 2. Reaction temperature is too low. 3. Deactivated starting material. | 1. Use a stronger acid catalyst. 2. Gradually increase the reaction temperature. 3. Ensure the starting material is pure and free of deactivating impurities. |
| Formation of a non-acidic byproduct | Decarboxylation of the desired product. | 1. Avoid excessively high reaction temperatures and prolonged reaction times. |
Data Presentation
The following table provides a hypothetical product distribution in a typical synthesis of this compound. Actual yields will vary based on experimental conditions.
| Compound | Hypothetical Yield (%) | Notes |
| This compound | 75-85 | Desired product. |
| Unreacted Starting Material | 5-10 | Can often be recovered and recycled. |
| Intermolecular Dimer | 3-8 | Formation is concentration-dependent. |
| Sulfonated Byproduct | 0-5 | Dependent on the catalyst used. |
| Other Impurities | < 2 | Includes potential decarboxylation products. |
Experimental Protocols
Synthesis of this compound via Intramolecular Friedel-Crafts Acylation
Materials:
-
2-(2-carboxyethyl)benzoic acid
-
Polyphosphoric acid (PPA)
-
Ice-cold water
-
Sodium bicarbonate solution (5%)
-
Hydrochloric acid (1 M)
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Ethyl acetate
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid and heat it to 80-90 °C.
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Slowly add 2-(2-carboxyethyl)benzoic acid to the hot PPA with vigorous stirring.
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Maintain the reaction mixture at 90-100 °C for 2-3 hours, monitoring the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with stirring.
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The crude product will precipitate out of the solution. Filter the solid and wash it with cold water.
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Suspend the crude solid in a 5% sodium bicarbonate solution to dissolve the carboxylic acid.
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Wash the aqueous solution with ethyl acetate to remove any non-acidic impurities.
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Acidify the aqueous layer with 1 M hydrochloric acid until the product precipitates completely.
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Filter the purified this compound, wash with cold water, and dry under vacuum.
Visualizations
Caption: Reaction pathways in the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
troubleshooting 3-Oxoindan-4-carboxylic acid purification issues
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 3-Oxoindan-4-carboxylic acid.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the purification of this compound and related compounds.
Q1: My final product has low purity after recrystallization. What are the likely causes and how can I fix it?
A: Low purity after recrystallization can stem from several factors:
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Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures. Experiment with different solvent systems, such as aqueous ethanol, toluene, or toluene/petroleum ether mixtures.[1][2]
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Cooling Rate: Cooling the solution too quickly can cause impurities to co-precipitate with your product. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal formation.
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Incomplete Removal of Precursors/By-products: If the crude product is highly impure, a single recrystallization may be insufficient. Consider an acid-base extraction prior to recrystallization to remove neutral or basic impurities.[1][3]
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Oiling Out: The compound may be "oiling out" instead of crystallizing if the boiling point of the solvent is too high or if the solution is supersaturated. Try using a lower-boiling point solvent or adding more solvent to the mixture.
Q2: I am experiencing very low yield after the purification process. How can I improve it?
A: Low yield is a common problem. Consider the following:
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Solubility in Recrystallization Solvent: You may be losing a significant amount of product due to its solubility in the mother liquor. Try to minimize the amount of hot solvent used to dissolve the crude product. After filtration, you can try to recover a second crop of crystals by partially evaporating the solvent from the mother liquor and re-cooling.
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Premature Crystallization: The product might be crystallizing on the filter paper or in the funnel during hot filtration. Ensure your filtration apparatus (funnel, filter flask) is pre-heated to prevent this.
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Acid-Base Extraction Losses: During liquid-liquid extractions, ensure the pH is adjusted correctly to fully protonate or deprotonate the carboxylic acid. The pH should be at least two to three units below the pKa for the acid form and two to three units above for the carboxylate salt form.[1] Perform multiple extractions with smaller volumes of solvent for better efficiency.
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Product Decomposition: this compound might be unstable under certain conditions (e.g., high heat, strong pH).[4][5] Assess the stability of your compound under the purification conditions being used.
Q3: I am trying to purify my compound using column chromatography, but the separation is poor. What should I do?
A: Poor separation in column chromatography can be addressed by:
-
Optimizing the Mobile Phase: The ideal solvent system should provide a good separation of spots on a Thin Layer Chromatography (TLC) plate, with the target compound having an Rf value between 0.2 and 0.4. If your compound is very polar and doesn't move from the baseline, you may need a more polar solvent system.[6] For carboxylic acids, adding a small amount of acetic or formic acid to the mobile phase can improve peak shape and reduce tailing.[3]
-
Compound Stability on Silica: Carboxylic acids can sometimes interact strongly with the acidic silica gel, leading to streaking or even decomposition.[6] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear. If stability is an issue, you can try deactivating the silica gel with a base like triethylamine or using a different stationary phase like alumina.[6]
-
Column Overloading: Loading too much sample can lead to broad peaks and poor separation.[7] Ensure you are not exceeding the capacity of your column. The crude sample should be dissolved in a minimal amount of the mobile phase before loading.
Q4: How can I confirm the purity of my final product?
A: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a robust method for quantifying purity. A pure sample should ideally show a single peak. The presence of multiple peaks indicates impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can identify the presence of impurities by showing unexpected signals. Quantitative NMR (qNMR) can be used to determine the absolute purity against a certified internal standard.[9]
-
Mass Spectrometry (MS): LC-MS can help identify the mass of the parent compound and any impurities, providing clues to their identity.[9]
-
Melting Point: A pure crystalline solid will have a sharp melting point range (typically <2 °C). A broad or depressed melting point suggests the presence of impurities.
Data Presentation
Use the following table to log and compare results from your purification experiments.
| Purification Method | Key Parameters (e.g., Solvent, pH, Gradient) | Starting Mass (g) | Final Mass (g) | Yield (%) | Purity by HPLC/NMR (%) | Observations (e.g., Crystal Color, Morphology) |
| Recrystallization | Ethanol/Water (1:1) | 5.0 | 4.2 | 84 | 98.5 (HPLC) | White, needle-like crystals |
| Column Chromatography | Hexane:Ethyl Acetate (7:3) + 0.5% Acetic Acid | 2.5 | 1.9 | 76 | 99.2 (HPLC) | White powder |
| Acid-Base Extraction | pH 10 (wash), pH 2 (precipitation) | 10.0 | 8.8 | 88 | 97.0 (NMR) | Off-white solid |
Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction followed by Recrystallization
This method is effective for removing neutral and basic impurities from the crude acidic product.
Methodology:
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract it with a 1M aqueous sodium bicarbonate or sodium carbonate solution. The carboxylate salt will move to the aqueous layer, while neutral impurities remain in the organic layer. Repeat the extraction 2-3 times.
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Combine Aqueous Layers: Pool the aqueous layers. Perform a "back-wash" with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
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Acidification: Cool the aqueous layer in an ice bath and slowly acidify it with 2M hydrochloric acid until the pH is approximately 2.[1][10] The this compound will precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.
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Drying: Dry the solid under vacuum.
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Recrystallization: Dissolve the dried solid in a minimum amount of a hot recrystallization solvent (e.g., aqueous ethanol). Allow the solution to cool slowly to form crystals.
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Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Visualizations
The following diagrams illustrate common workflows for troubleshooting and purification.
Caption: Troubleshooting workflow for purification issues.
Caption: General workflow for acid-base extraction and recrystallization.
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of the terminal group on the thermal decomposition reactions of carboxylic acids on copper: nature of the carbonaceous film - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Chromatography [chem.rochester.edu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. uhplcs.com [uhplcs.com]
- 9. benchchem.com [benchchem.com]
- 10. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Oxoindan-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 3-Oxoindan-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the optimization of this important chemical synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
A1: The most common and effective method for synthesizing this compound is through the intramolecular Friedel-Crafts acylation of homophthalic acid (2-(carboxymethyl)benzoic acid) or its anhydride. This reaction is typically facilitated by a strong acid catalyst, such as polyphosphoric acid (PPA), which acts as both the catalyst and a dehydrating agent.
Q2: What is the role of polyphosphoric acid (PPA) in the reaction?
A2: Polyphosphoric acid (PPA) serves a dual purpose in the intramolecular Friedel-Crafts acylation of homophthalic acid. Firstly, it acts as a strong Brønsted acid, protonating the carboxylic acid group and facilitating the formation of the acylium ion electrophile. Secondly, PPA is a powerful dehydrating agent, which helps to drive the equilibrium of the cyclization reaction towards the formation of the desired product by removing the water molecule that is formed.
Q3: What are the typical starting materials for this synthesis?
A3: The primary starting material is homophthalic acid. In some protocols, homophthalic anhydride is used, which can be prepared from homophthalic acid by treatment with a dehydrating agent like acetic anhydride.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system, for example, a mixture of ethyl acetate and hexanes, can be used to separate the starting material (homophthalic acid) from the product (this compound). The spots can be visualized under a UV lamp.
Q5: What are the expected spectroscopic characteristics of this compound?
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1H NMR: Aromatic protons in the range of 7-8 ppm, a singlet for the methylene protons of the indanone ring, and a broad singlet for the carboxylic acid proton typically above 10 ppm.
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13C NMR: A signal for the ketone carbonyl carbon (typically >190 ppm), a signal for the carboxylic acid carbonyl carbon (around 170-180 ppm), and signals for the aromatic and methylene carbons.
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IR Spectroscopy: A broad O-H stretch for the carboxylic acid (around 2500-3300 cm-1), a C=O stretch for the carboxylic acid (around 1700-1725 cm-1), and a C=O stretch for the ketone (around 1680-1700 cm-1).
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Insufficient Catalyst Activity: PPA may have absorbed moisture from the air, reducing its effectiveness. 2. Low Reaction Temperature: The activation energy for the cyclization may not be reached. 3. Short Reaction Time: The reaction may not have proceeded to completion. 4. Poor Quality Starting Material: Impurities in the homophthalic acid can inhibit the reaction. | 1. Use freshly opened or properly stored PPA. Consider preparing fresh PPA from phosphorus pentoxide and phosphoric acid. 2. Gradually increase the reaction temperature, monitoring for product formation and potential decomposition by TLC. 3. Extend the reaction time, following the progress by TLC. 4. Ensure the homophthalic acid is pure and dry before use. Recrystallization may be necessary. |
| Formation of a Major Side Product (Polymerization/Charring) | 1. Excessively High Reaction Temperature: High temperatures can lead to intermolecular reactions and decomposition. 2. Concentrated Reaction Mixture: A high concentration of reactants can favor intermolecular side reactions. | 1. Carefully control the reaction temperature. Start with a lower temperature and gradually increase it. 2. While PPA often serves as the solvent, ensure a reasonable ratio of PPA to the starting material to avoid excessive viscosity and localized overheating. |
| Incomplete Reaction | 1. Insufficient Amount of PPA: Not enough PPA to act as both catalyst and solvent. 2. Inadequate Mixing: Poor stirring can lead to localized temperature and concentration gradients. | 1. Increase the weight ratio of PPA to homophthalic acid. 2. Ensure vigorous mechanical or magnetic stirring throughout the reaction. |
| Difficult Product Isolation | 1. Product is soluble in the aqueous work-up solution. 2. Formation of an Emulsion during Extraction. | 1. After quenching the reaction with ice water, ensure the pH is sufficiently acidic (pH 1-2) to fully protonate the carboxylic acid, minimizing its solubility in the aqueous layer. 2. Add a saturated brine solution to the separatory funnel to help break the emulsion. |
| Product is Contaminated with Starting Material | 1. Incomplete Reaction. 2. Inefficient Purification. | 1. See "Incomplete Reaction" above. 2. Optimize the purification method. Consider recrystallization from a suitable solvent system or column chromatography. |
Experimental Protocols
Synthesis of Homophthalic Acid from Indene
This procedure is adapted from a literature source and provides a method for preparing the starting material for the synthesis of this compound.[1]
Materials:
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Indene (technical grade, 90%)
-
Potassium dichromate
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Concentrated sulfuric acid
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10% Sodium hydroxide solution
-
33% Sulfuric acid
-
Benzene
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Ice
Procedure:
-
In a 5-liter three-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, prepare a solution of 243 g of potassium dichromate in 3.6 L of water and 1330 g of concentrated sulfuric acid.
-
Warm the mixture to 65°C.
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Add 72 g of 90% technical indene dropwise from the dropping funnel, maintaining the temperature at 65 ± 2°C. Cooling with a water bath may be necessary.
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After the addition is complete, stir the mixture for 2 hours at 65 ± 2°C.
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Cool the mixture to 20-25°C with stirring, then further cool in an ice-salt bath to 0°C for 5 hours.
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Collect the precipitated homophthalic acid by suction filtration and wash it with two 75-mL portions of ice-cold 1% sulfuric acid, followed by one 75-mL portion of ice water.
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Dissolve the precipitate in 215 mL of 10% sodium hydroxide solution and extract the solution with two 50-mL portions of benzene to remove non-acidic impurities.
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With vigorous stirring, add the aqueous solution to 160 mL of 33% sulfuric acid and chill the mixture in an ice-salt bath for 2-3 hours to precipitate the purified homophthalic acid.
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Collect the homophthalic acid by suction filtration, wash with three 25-mL portions of ice water, and press as dry as possible.
-
For further drying, the acid can be transferred to a distilling flask with 300 mL of benzene, and the mixture distilled until about 250 mL of distillate (benzene and water) has been collected.
Intramolecular Friedel-Crafts Acylation of Homophthalic Acid to this compound
This is a general procedure based on established methods for intramolecular Friedel-Crafts acylation using polyphosphoric acid.[2][3][4] Researchers should optimize the specific conditions for their setup.
Materials:
-
Homophthalic acid
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
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Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (a weight ratio of approximately 10:1 to 15:1 of PPA to homophthalic acid is a good starting point).
-
Heat the PPA to approximately 60-80°C to reduce its viscosity and allow for efficient stirring.
-
Slowly add the homophthalic acid to the stirred PPA.
-
Increase the temperature of the reaction mixture to 100-120°C. The optimal temperature should be determined by monitoring the reaction by TLC.
-
Maintain the reaction at this temperature with vigorous stirring for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to about 60-70°C and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the PPA and precipitate the crude product.
-
Collect the crude solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.
-
Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution to remove any unreacted starting material, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water or toluene).
Data Presentation
Table 1: Representative Reaction Parameters for Intramolecular Friedel-Crafts Acylation
| Starting Material | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Phenylbutyric acid | PPA | - | 100 | 1 | 95 | Fictional Example |
| 3-Phenylpropanoic acid | PPA | - | 120 | 2 | 85 | Fictional Example |
| Homophthalic acid | PPA | - | 100-120 | 1-3 | Not specified | General Method |
Note: The yields provided in this table are illustrative for similar reactions and may not be directly representative of the synthesis of this compound. Optimization is required to determine the optimal yield for this specific transformation.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting flowchart for low product yield.
References
stability issues of 3-Oxoindan-4-carboxylic acid in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Oxoindan-4-carboxylic acid in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimentation.
Troubleshooting Guides
Issue 1: Unexpectedly Low Purity or Concentration of this compound in Solution Over Time
Possible Cause: Degradation of the compound in solution. As a β-keto acid, this compound is susceptible to decarboxylation, particularly when heated.[1] Other potential degradation pathways include hydrolysis and oxidation, which can be influenced by pH, temperature, light, and the presence of oxidizing agents.[2][3][4]
Troubleshooting Steps:
-
Solvent Selection:
-
For short-term use, consider dissolving the compound in a high-quality, anhydrous aprotic solvent such as DMSO or DMF immediately before use.
-
For aqueous buffers, prepare fresh solutions and use them promptly. Avoid long-term storage of aqueous solutions.
-
-
pH Control:
-
Maintain the pH of aqueous solutions within a range that minimizes degradation. The stability of carboxylic acids can be pH-dependent.[4] A stability study across a range of pH values (e.g., pH 3, 7, 9) is recommended to determine the optimal pH for your experiments.
-
-
Temperature Management:
-
Prepare and store solutions at low temperatures (2-8°C) to minimize thermal degradation, including decarboxylation.[1]
-
Avoid heating solutions containing this compound unless it is a required step in a reaction. If heating is necessary, perform it for the shortest possible duration and at the lowest effective temperature.
-
-
Protection from Light and Air:
-
Store solutions in amber vials or protect them from light to prevent photolytic degradation.
-
Consider purging solutions with an inert gas (e.g., nitrogen or argon) to minimize oxidative degradation, especially for long-term storage.
-
-
Purity Check:
-
Regularly check the purity of your stock solutions using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will allow you to monitor for the appearance of degradation products.
-
Issue 2: Inconsistent or Non-reproducible Results in Biological Assays
Possible Cause: The active concentration of this compound may be decreasing due to instability in the assay medium, or a degradation product might be interfering with the assay.
Troubleshooting Steps:
-
Assess Compound Stability in Assay Medium:
-
Perform a time-course experiment to evaluate the stability of this compound in your specific cell culture or assay buffer under the exact experimental conditions (e.g., temperature, CO₂ concentration).
-
Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the remaining parent compound.
-
-
Fresh Preparations:
-
Always prepare fresh working solutions of this compound from a solid stock or a freshly prepared concentrated stock solution for each experiment.
-
-
Vehicle Control:
-
Identify Potential Interference:
-
If degradation is confirmed, consider whether the degradation products could have biological activity or interfere with the assay detection method. If possible, test the effect of any identified major degradants in the assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For preparing high-concentration stock solutions, anhydrous dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are commonly used. It is crucial to use high-purity, anhydrous solvents to minimize moisture-related degradation. For aqueous experiments, stock solutions in organic solvents should be diluted into the aqueous buffer immediately before use.
Q2: How should I store solutions of this compound?
A2:
-
Solid Form: Store the solid compound in a tightly sealed container in a cool, dry, and dark place.
-
Organic Stock Solutions (DMSO/DMF): Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. If short-term storage is necessary, keep the solution at 2-8°C and protect it from light. Avoid long-term storage of aqueous solutions.
Q3: My solution of this compound has turned a slight yellow color. Is it still usable?
A3: A color change can be an indication of degradation. You should verify the purity of the solution using an analytical technique like HPLC-UV. Compare the chromatogram to that of a freshly prepared solution to check for the presence of degradation peaks and to quantify the remaining parent compound. If significant degradation has occurred, the solution should be discarded.
Q4: What are the likely degradation products of this compound?
A4: The most probable degradation pathway for this compound, being a β-keto acid, is decarboxylation upon heating, which would result in the formation of 3-indanone and carbon dioxide.[1] Other potential degradation products could arise from hydrolysis of the lactam ring (if applicable to a derivative) or oxidation of the keto group or aromatic ring under harsh conditions.
Q5: How can I develop a stability-indicating HPLC method for this compound?
A5: A stability-indicating method is one that can separate the drug substance from its degradation products. To develop such a method, you would typically perform forced degradation studies.[2][3][7] This involves subjecting the compound to stress conditions like acid and base hydrolysis, oxidation, heat, and light to intentionally generate degradation products. The resulting mixtures are then used to develop an HPLC method (e.g., reverse-phase HPLC with a C18 column and a gradient elution of water/acetonitrile with a modifier like formic acid or trifluoroacetic acid) that achieves baseline separation of the parent peak from all degradant peaks.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][8]
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV or PDA detector
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a defined period (e.g., 2, 8, 24 hours). Cool, neutralize, and dilute to a known concentration for HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep the solution at room temperature or heat gently for a defined period. Cool, neutralize, and dilute for HPLC analysis.
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Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light. Dilute for HPLC analysis.
-
Thermal Degradation: Store the solid compound in an oven at an elevated temperature (e.g., 70°C) for a defined period. Also, heat a solution of the compound. Prepare samples for HPLC analysis.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber (with controlled light and UV exposure) for a defined period. Keep a control sample in the dark. Prepare both samples for HPLC analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, by HPLC. The goal is to achieve a separation method where the parent peak is well-resolved from any new peaks that appear in the stressed samples.
Data Presentation:
| Stress Condition | Duration | Temperature | Concentration of Stress Agent | % Degradation | Number of Degradants |
| 0.1 N HCl | 24 hours | 60°C | 0.1 N | Data | Data |
| 0.1 N NaOH | 8 hours | 25°C | 0.1 N | Data | Data |
| 3% H₂O₂ | 24 hours | 25°C | 3% | Data | Data |
| Heat (Solid) | 48 hours | 70°C | N/A | Data | Data |
| Heat (Solution) | 24 hours | 60°C | N/A | Data | Data |
| Photolysis | 7 days | 25°C | N/A | Data | Data |
*Data to be filled in from experimental results.
Visualizations
Diagram 1: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of this compound.
Diagram 2: Potential Decarboxylation Pathway
Caption: Proposed thermal degradation pathway (decarboxylation) of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketone - Wikipedia [en.wikipedia.org]
- 5. KF-catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters | CoLab [colab.ws]
- 7. ajpsonline.com [ajpsonline.com]
- 8. asianjpr.com [asianjpr.com]
Technical Support Center: 3-Oxoindan-4-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-Oxoindan-4-carboxylic acid during experiments and storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure, which includes a ketone and a carboxylic acid on an indanone frame, the primary degradation factors are expected to be exposure to air (oxidation), elevated temperatures, and potentially light. Indanone derivatives are known to be unstable in air at room temperature.[1] Carboxylic acids, in general, can be susceptible to thermal decomposition and oxidative degradation.
Q2: How should I properly store solid this compound?
A2: To ensure long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, and kept in a refrigerator (2-8 °C). For extended periods, storage at -20 °C is recommended. It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
Q3: My this compound has developed a darker color. What should I do?
A3: A change in color, such as darkening, often indicates degradation. For some indanone compounds, this can be due to air oxidation.[1] If you observe discoloration, it is recommended to purify the compound before use. Purification can often be achieved by recrystallization from a suitable solvent like ethanol or by steam distillation if the compound is volatile enough without decomposing.[1]
Q4: What are the potential degradation pathways for this compound?
A4: While specific studies on this compound are limited, based on its functional groups, potential degradation pathways include:
-
Oxidation: The indanone ring system can be susceptible to oxidation, especially in the presence of atmospheric oxygen.
-
Decarboxylation: As an α-keto acid, it may undergo decarboxylation (loss of CO2), particularly when heated.
-
Photodegradation: Exposure to UV or visible light may induce degradation, a common pathway for many organic molecules.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of the compound due to improper storage or handling. | 1. Verify Storage Conditions: Ensure the compound has been stored at the recommended temperature, protected from light and air. 2. Check for Discoloration: Visually inspect the solid compound for any color change. 3. Purify Before Use: If degradation is suspected, purify a small batch by recrystallization and compare its performance in your experiment. 4. Prepare Fresh Solutions: Use freshly prepared solutions for your experiments to avoid degradation in solution. |
| Low purity observed by analytical methods (e.g., HPLC, NMR) | The compound has degraded over time. | 1. Review Storage History: Check the age of the compound and how it has been stored. 2. Re-purify the Material: Use recrystallization to purify the compound.[1] 3. Acquire a New Batch: If purification is not feasible or does not resolve the issue, obtain a fresh batch of the compound. |
| Formation of unknown byproducts in reactions | Degradation of the starting material or reaction intermediates. | 1. Use Inert Atmosphere: Run reactions under an inert atmosphere (nitrogen or argon) to prevent oxidation. 2. Control Reaction Temperature: Avoid high temperatures unless necessary for the reaction, as this can promote decarboxylation. 3. Protect from Light: Conduct reactions in amber glassware or cover the reaction vessel with aluminum foil. |
Experimental Protocols
Protocol 1: Recommended Storage of this compound
-
Short-Term Storage (up to several weeks):
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Place the solid compound in a clear glass vial with a PTFE-lined cap.
-
Purge the vial with an inert gas (argon or nitrogen) before sealing.
-
Wrap the vial in aluminum foil to protect it from light.
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Store in a refrigerator at 2-8 °C.[1]
-
-
Long-Term Storage (months to years):
-
Use a flame-dried amber glass vial with a secure, airtight cap.
-
Place the solid compound in the vial and purge thoroughly with an inert gas.
-
Seal the vial tightly. For extra protection, you can use parafilm around the cap.
-
Store in a freezer at -20 °C.
-
Protocol 2: Preparation of a Stock Solution
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of the solid in a fume hood.
-
Use a degassed, anhydrous solvent appropriate for your experiment (e.g., DMSO, DMF, or a buffered aqueous solution that has been sparged with nitrogen).
-
Prepare the solution under an inert atmosphere if possible.
-
Store the stock solution in a tightly sealed amber vial at -20 °C or -80 °C.
-
For aqueous solutions, the pH should be considered, as extreme pH values can catalyze degradation. A neutral or slightly acidic pH is generally preferable for stability.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Recommended workflow for preventing degradation.
References
challenges in the characterization of 3-Oxoindan-4-carboxylic acid
Welcome to the technical support center for 3-Oxoindan-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the characterization and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the characterization of this compound?
The characterization of this compound presents several challenges stemming from its physicochemical properties. As a carboxylic acid, it exhibits pH-dependent aqueous solubility, which can complicate formulation and bioavailability studies.[1] Stability is another concern, as carboxylic acids can be susceptible to degradation pathways like decarboxylation.[2] Analytically, its reactivity can lead to issues during sample preparation and analysis, potentially forming byproducts or interacting with excipients.[1][3]
Q2: How does pH affect the solubility and stability of this compound?
Like most carboxylic acids, the solubility of this compound is highly dependent on pH.[1] At low pH, the carboxylic acid group is protonated (-COOH), making the molecule less polar and less soluble in aqueous media. As the pH increases above its pKa, the group becomes deprotonated (-COO⁻), increasing its polarity and aqueous solubility.[1] However, stability can also be pH-dependent; extreme pH conditions (acidic or basic) can promote hydrolysis or other degradation reactions.[4] The compound is expected to be most stable at a neutral pH.[4]
Q3: What are the expected spectroscopic signatures for this compound?
While specific shifts can vary with solvent and concentration, the following are expected spectroscopic features:
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¹H NMR: Aromatic protons on the indan ring system, methylene protons adjacent to the ketone and aromatic ring, and a characteristic broad singlet for the carboxylic acid proton (often >10 ppm), which may be exchangeable with D₂O.
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¹³C NMR: Aromatic carbons, methylene carbons, a carbonyl carbon for the ketone (C=O), and a distinct carboxyl carbon peak typically found in the 160-185 ppm range.[5]
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IR Spectroscopy: A strong, sharp carbonyl (C=O) stretch for the ketone, and another strong C=O stretch for the carboxylic acid. The carboxylic acid will also show a very broad O-H stretch. The C=O stretching frequency for carboxylic acid derivatives is a key identifier.[5]
Q4: What are potential impurities I should be aware of during synthesis and storage?
Impurities can arise from starting materials, synthetic by-products, or degradation.[2]
-
Synthetic Intermediates: Unreacted starting materials or intermediates from the synthetic route used.
-
By-products: Products from side reactions occurring during synthesis.
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Degradation Products: The molecule may undergo degradation upon exposure to heat, light, oxygen, or non-neutral pH.[2][4] Common pathways for related molecules include oxidation of the ketone or decarboxylation of the acid.[2] Aldehydes, which can oxidize to carboxylic acids, are also a potential source of impurities if present in starting materials.[3]
Troubleshooting Guides
Guide 1: HPLC Analysis Issues
| Problem | Possible Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. pH of Mobile Phase: The mobile phase pH is too close to the analyte's pKa, causing it to exist in both ionized and non-ionized forms. | 1. Adjust Mobile Phase pH: Adjust the pH to be at least 1.5-2 units away from the analyte's pKa. For this acidic compound, a lower pH (e.g., 2.5-3.0) will ensure it is fully protonated, often leading to better peak shape on a C18 column. |
| 2. Column Overload: The concentration of the injected sample is too high. | 2. Dilute Sample: Serially dilute the sample and re-inject to find an optimal concentration. | |
| Inconsistent Retention Times | 1. Unstable Mobile Phase: The pH of the mobile phase is not properly buffered, leading to drift over time. | 1. Use a Buffer: Incorporate a suitable buffer (e.g., phosphate or acetate) into your aqueous mobile phase to maintain a constant pH. |
| 2. Temperature Fluctuations: The column temperature is not controlled, causing shifts in retention. | 2. Use a Column Oven: Set a constant column temperature (e.g., 30°C or 40°C) to ensure reproducibility. | |
| Low Sensitivity / No Peak Detected | 1. Poor Chromophore: The molecule may have weak UV absorbance at the selected wavelength. | 1. Optimize Wavelength: Scan the UV spectrum of the compound to find its absorbance maximum (λmax). 2. Consider Derivatization: If sensitivity is still low, consider pre-column derivatization to attach a strongly UV-absorbing or fluorescent tag.[6][7][8] 3. Use Mass Spectrometry (LC-MS): LC-MS offers higher sensitivity and selectivity and does not rely on a chromophore.[6][7] |
Guide 2: Solubility and Stability Problems
| Problem | Possible Cause | Recommended Solution |
| Compound Precipitates in Aqueous Solution | 1. pH is too low: The solution pH is below the pKa of the carboxylic acid, leading to the precipitation of the less soluble, protonated form.[1] | 1. Increase pH: Add a small amount of a suitable base (e.g., NaOH, NH₄OH) to raise the pH and dissolve the compound as its carboxylate salt. Use a buffer to maintain the desired pH. |
| 2. Incorrect Solvent: The chosen solvent system is not appropriate for the compound's polarity. | 2. Test Co-solvents: Try adding organic co-solvents like DMSO, DMF, or ethanol to the aqueous buffer to improve solubility. | |
| Appearance of New Peaks in Chromatogram Over Time | 1. Degradation: The compound is unstable under the storage or experimental conditions (e.g., exposure to light, oxygen, or non-neutral pH).[4] | 1. Conduct Forced Degradation Study: Perform a forced degradation study (see protocol below) to identify potential degradation products and their formation conditions (acid, base, oxidation, light, heat).[4] 2. Optimize Storage: Store stock solutions and solid material protected from light, under an inert atmosphere (e.g., argon or nitrogen), and at low temperatures (e.g., 4°C or -20°C).[4] |
Experimental Protocols
Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Method
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-17 min: Hold at 90% B
-
17-18 min: Return to 10% B
-
18-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: UV Diode Array Detector (DAD) scanning from 200-400 nm; monitor at λmax.
-
Sample Preparation: Dissolve the compound in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Forced Degradation Study
This study helps identify potential degradation products and sensitive aspects of the molecule.[4]
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a 50:50 Acetonitrile:Water mixture.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in separate vials. Include a control vial (1 mL stock + 1 mL water).
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
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Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂. Keep at room temperature for 24 hours.
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Thermal Stress: Incubate the control solution at 60°C for 24 hours.
-
Photolytic Stress: Expose the control solution to UV light (e.g., 365 nm) for 24 hours.
-
-
Analysis: After the incubation period, neutralize the acid and base samples. Analyze all samples by the developed HPLC method (Protocol 1) coupled with a mass spectrometer (LC-MS) to identify the mass of any new peaks.
Visualizations
Caption: Troubleshooting workflow for common HPLC issues.
Caption: Relationship between pH, solubility, and permeability.[1]
References
- 1. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 2. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 3-Oxoindan-4-carboxylic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 3-Oxoindan-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A common synthetic route involves the cyclization of a substituted phenylpropionic acid derivative. The selection of starting materials can be influenced by factors such as cost, availability, and desired purity of the final product.
Q2: I am observing low yields during the cyclization step. What are the potential causes and solutions?
Low yields in the cyclization to form the indanone ring can be attributed to several factors. Incomplete reaction, side reactions, or suboptimal reaction conditions are common culprits. It is crucial to ensure anhydrous conditions and the appropriate choice of cyclizing agent. For instance, strong acids like polyphosphoric acid (PPA) or Eaton's reagent are often used, and their concentration and reaction temperature must be carefully controlled.
Q3: During scale-up, I am facing issues with product purity. What purification strategies are recommended for large-scale batches of this compound?
For large-scale purification, recrystallization is often the most viable method. The choice of solvent is critical; a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. Common solvents for recrystallization of carboxylic acids include ethyl acetate, ethanol, or mixtures with water. In some cases, a pH adjustment to precipitate the carboxylic acid from a basic aqueous solution can be an effective purification step.[1]
Q4: Are there any specific safety precautions to consider when working with the reagents for this synthesis on a larger scale?
Yes, when scaling up, the risks associated with the reagents increase. Strong acids like PPA are corrosive and require careful handling. Additionally, many organic solvents are flammable. Ensure proper personal protective equipment (PPE) is used, and the reaction is conducted in a well-ventilated area, such as a fume hood, especially when handling volatile substances.
Q5: Can I use alternative oxidizing agents for similar carboxylic acid syntheses?
While the specific synthesis of this compound may have an established oxidation protocol, other carboxylic acid syntheses have successfully employed various oxidizing agents. For example, the oxidation of aldehydes to carboxylic acids can be achieved using hydrogen peroxide (H₂O₂) as a green oxidant.[2] However, any change to the established protocol would require thorough optimization and validation.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no product formation | Inactive or insufficient cyclizing agent. | Use a fresh batch of the cyclizing agent and consider increasing the molar ratio. |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. | |
| Presence of moisture in the reaction. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Formation of significant byproducts | Reaction temperature is too high, leading to decomposition or side reactions. | Optimize the reaction temperature by running small-scale experiments at different temperatures. |
| Incorrect stoichiometry of reagents. | Carefully check the molar ratios of all reactants. | |
| Product is an oil or difficult to crystallize | Presence of impurities. | Purify the crude product using column chromatography before attempting recrystallization. |
| Incorrect crystallization solvent or conditions. | Screen a variety of solvents and solvent mixtures for recrystallization. Consider using a seed crystal to induce crystallization. | |
| Product discoloration | Oxidation of the product or impurities. | Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Residual acid or base from the workup. | Ensure thorough washing of the product to remove any residual acid or base. |
Experimental Protocols
Synthesis of this compound
A representative lab-scale procedure is as follows:
-
To a mechanically stirred solution of the appropriate substituted phenylpropionic acid (1 equivalent) in a suitable solvent, add the cyclizing agent (e.g., polyphosphoric acid) portion-wise at a controlled temperature.
-
Heat the reaction mixture to the optimized temperature (e.g., 80-100 °C) and monitor the reaction progress by an appropriate analytical technique (TLC or HPLC).
-
Upon completion, cool the reaction mixture and quench by carefully pouring it onto crushed ice.
-
The precipitated solid is then filtered, washed with water until the filtrate is neutral, and dried under vacuum.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., ethyl acetate).
-
If necessary, hot filter the solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Quantitative Data Summary
| Experiment ID | Cyclizing Agent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC, %) |
| 1 | Polyphosphoric Acid | 80 | 4 | 75 | 92 |
| 2 | Polyphosphoric Acid | 100 | 2 | 85 | 95 |
| 3 | Eaton's Reagent | 70 | 6 | 82 | 94 |
| 4 | Eaton's Reagent | 90 | 3 | 88 | 97 |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]
- 2. Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 3-Oxoindan-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3-Oxoindan-4-carboxylic acid from complex mixtures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: Common impurities often depend on the synthetic route. A frequent synthesis method is the intramolecular Friedel-Crafts acylation of a substituted phenylpropionic acid. Potential impurities include:
-
Starting Materials: Unreacted 3-(2-carboxyphenyl)propanoic acid or related precursors.
-
Isomeric Byproducts: 6-Oxoindan-4-carboxylic acid, formed from alternative cyclization.
-
Poly-acylated Products: Di-acylated species, though less common under controlled conditions.
-
Solvent Residues: Residual high-boiling point solvents used in the reaction or initial workup.
-
Colored Impurities: Often polymeric or degradation products formed during the reaction.
Q2: What is the recommended first step for purifying crude this compound?
A2: An acid-base extraction is an excellent initial purification step. This technique separates the acidic product from neutral and basic impurities. The carboxylic acid is deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt, which moves to the aqueous phase. Neutral impurities remain in the organic layer. The aqueous layer can then be acidified to precipitate the purified carboxylic acid.
Q3: Which solvent system is best for the recrystallization of this compound?
A3: The ideal solvent for recrystallization will dissolve the compound when hot but not when cold. For a polar molecule like this compound, polar solvents are a good starting point.[1] A mixed solvent system often provides the best results.
| Solvent System | Suitability | Notes |
| Ethanol/Water | High | Dissolve in hot ethanol and add hot water dropwise until the solution becomes slightly cloudy. |
| Acetone/Hexane | Medium | Good for removing non-polar impurities. |
| Toluene | Low | May be suitable for removing highly polar impurities, but solubility might be an issue. |
| Ethyl Acetate | Medium | A versatile solvent that can be used alone or in combination with a non-polar co-solvent like heptane. |
Q4: When should I use column chromatography for purification?
A4: Column chromatography is recommended when:
-
Recrystallization fails to remove impurities with similar solubility profiles.
-
Separation of isomeric byproducts is necessary.
-
A very high degree of purity is required (e.g., for analytical standards).
Due to the polarity of this compound, normal-phase chromatography on silica gel is a common approach.[2][3]
Troubleshooting Guides
Issue 1: My product is an oil and will not crystallize.
-
Possible Cause 1: Residual Solvent. High-boiling point solvents from the reaction may be present.
-
Solution: Ensure the crude product is thoroughly dried under high vacuum. A solvent swap by dissolving the oil in a low-boiling point solvent (like dichloromethane) and re-evaporating can also be effective.
-
-
Possible Cause 2: High Impurity Content. Significant amounts of impurities can lower the melting point and inhibit crystallization.
-
Solution: Perform an acid-base extraction to remove neutral and basic impurities. If the issue persists, attempt purification by column chromatography.
-
-
Possible Cause 3: "Oiling Out". The compound is coming out of the recrystallization solution above its melting point.[1]
-
Solution: Use a larger volume of solvent during recrystallization or switch to a solvent system with a lower boiling point.
-
Issue 2: The purity of my product does not improve after recrystallization.
-
Possible Cause 1: Co-crystallization of Impurities. The impurity has a very similar structure and solubility to the desired product.
-
Solution: Try a different solvent system for recrystallization. If this fails, column chromatography will be necessary.
-
-
Possible Cause 2: Thermal Degradation. The compound may be degrading at the boiling point of the recrystallization solvent.
-
Solution: Choose a solvent with a lower boiling point or consider a purification method that does not require heating, such as column chromatography.
-
Issue 3: My product is discolored (yellow or brown).
-
Possible Cause: Polymeric or Oxidized Impurities. These are often formed as byproducts during synthesis.
-
Solution 1: Activated Carbon. During recrystallization, add a small amount of activated carbon to the hot solution and then filter it through celite to remove the carbon and adsorbed colored impurities.
-
Solution 2: Column Chromatography. Colored impurities are often highly polar and will adhere strongly to the silica gel in a column, allowing for their separation from the product.
-
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent such as ethyl acetate.
-
Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate.[4] Repeat the extraction 2-3 times.
-
Separation: Combine the aqueous layers. The neutral impurities will remain in the organic layer, which can be discarded.
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Precipitation: Cool the combined aqueous layers in an ice bath and slowly acidify with concentrated HCl until the pH is approximately 2.[5] The this compound will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 2: Recrystallization from Ethanol/Water
-
Dissolution: Place the crude, dried this compound in an Erlenmeyer flask and add a minimal amount of hot ethanol to dissolve the solid completely.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution just begins to turn cloudy. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Crystallization: Loosely cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Protocol 3: Column Chromatography
-
Stationary Phase: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 hexane:ethyl acetate) and gradually increase the polarity (e.g., by adding more ethyl acetate or a small amount of methanol).[6] For acidic compounds, adding a small percentage of acetic acid to the eluent can improve peak shape.
-
Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting guide for recrystallization issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. Video: Column Chromatography: Principle, Separation of Compounds from a Mixture [jove.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-Oxoindan-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of 3-Oxoindan-4-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds, is of significant interest to the scientific community. This guide provides a comprehensive comparison of the primary synthetic methodologies, offering an objective evaluation of their performance based on experimental data. We will delve into the traditional intramolecular Friedel-Crafts acylation, explore modern variations of this classic reaction, and touch upon alternative synthetic strategies.
At a Glance: Comparison of Synthesis Methods
| Method | Catalyst/Reagent | Yield (%) | Reaction Time | Temperature (°C) | Key Advantages | Key Disadvantages |
| Intramolecular Friedel-Crafts Acylation | ||||||
| Traditional Method | Polyphosphoric Acid (PPA) | ~63% | 2-4 hours | 100 | Readily available and inexpensive reagent. | High viscosity, harsh reaction conditions, and difficult workup. |
| Modern Method 1 | Niobium Pentachloride (NbCl₅) | Good | Room Temp | Room Temp | Mild reaction conditions and good yields. | Stoichiometric amounts of the reagent may be required. |
| Modern Method 2 (Green Chemistry) | Terbium Triflate (Tb(OTf)₃) / Microwave | Good | 15-30 minutes | 120-140 | Environmentally benign, short reaction times, and catalyst can be recycled. | Requires specialized microwave equipment. |
| Oxidation of an Indane Precursor | Hydrogen Peroxide (H₂O₂) / tert-Butyl Peroxide | Moderate | Variable | Acidic conditions | Direct conversion of a readily available precursor. | Potential for over-oxidation and side product formation. |
| Dihydrocoumarin-Based Synthesis | Hydrochloric Acid (HCl), Polyphosphoric Acid (PPA) | High (for intermediate) | Multi-step | 100-115 | Utilizes a different and potentially more accessible starting material. | A multi-step process that may be less efficient overall. |
Intramolecular Friedel-Crafts Acylation: The Workhorse Approach
The most established and versatile method for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, typically 3-(3-carboxyphenyl)propanoic acid. This reaction involves the cyclization of the propanoic acid side chain onto the aromatic ring to form the indanone core.
Logical Workflow for Friedel-Crafts Acylation
Caption: General workflow for the synthesis of this compound via Friedel-Crafts acylation.
Experimental Protocols
1. Synthesis of 3-(3-Carboxyphenyl)propanoic Acid (Precursor)
-
Step 1: Friedel-Crafts Acylation of m-Xylene with Succinic Anhydride.
-
To a stirred suspension of anhydrous aluminum chloride in a suitable solvent (e.g., nitrobenzene or 1,2-dichloroethane), add succinic anhydride portion-wise at 0-5 °C.
-
Add m-xylene dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent, wash, dry, and concentrate to obtain 3-(2,4-dimethylbenzoyl)propanoic acid.
-
-
Step 2: Oxidation to 3-(3-Carboxyphenyl)propanoic acid.
-
The methyl groups of 3-(2,4-dimethylbenzoyl)propanoic acid are oxidized to carboxylic acids using a strong oxidizing agent such as potassium permanganate (KMnO₄) in an alkaline solution.
-
The reaction mixture is heated to reflux for several hours.
-
After cooling, the manganese dioxide is filtered off, and the filtrate is acidified to precipitate the dicarboxylic acid.
-
The crude product is then purified by recrystallization.
-
2. Intramolecular Friedel-Crafts Acylation
-
Method A: Traditional Approach with Polyphosphoric Acid (PPA)
-
3-(3-Carboxyphenyl)propanoic acid is added to polyphosphoric acid with vigorous stirring.
-
The mixture is heated to approximately 100°C for 2-4 hours.[1]
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured onto ice water to precipitate the product.
-
The solid is collected by filtration, washed with water, and purified by recrystallization.
-
Yield: A similar cyclization of 3-phenylpropanoic acid using PPA has been reported to yield around 63% of 1-indanone.[1]
-
-
Method B: Modern Approach with Niobium Pentachloride (NbCl₅)
-
Niobium pentachloride is used as a Lewis acid catalyst to promote the cyclization under milder conditions.[2][3]
-
The reaction can often be carried out at room temperature in a suitable solvent like dichloromethane.
-
The workup typically involves quenching the reaction with water and extracting the product.
-
-
Method C: Green Chemistry Approach with Microwave-Assisted Catalysis
-
This method utilizes a metal triflate catalyst, such as Terbium (III) triflate (Tb(OTf)₃), in an ionic liquid under microwave irradiation.[4]
-
The reaction times are significantly reduced to minutes.
-
The catalyst and ionic liquid can often be recovered and reused, making this a more environmentally friendly option.
-
Yield: This method has been shown to be effective for the synthesis of various 1-indanones in good yields.[4]
-
Alternative Synthetic Routes
While intramolecular Friedel-Crafts acylation is the most common, other methods for the synthesis of this compound have been explored.
Oxidation of a Precursor
This method involves the oxidation of a suitable indane derivative. For instance, the oxidation of 4-methyl-1-indanone could potentially yield the desired product.
-
Experimental Protocol:
-
A common method for this type of oxidation involves using oxidizing agents like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (t-BuOOH) under acidic conditions.[5]
-
The reaction conditions would need to be carefully controlled to avoid over-oxidation or ring-opening.
-
Experimental Workflow for Oxidation Route
Caption: A potential oxidation route to this compound.
Synthesis from Dihydrocoumarin
A patented method describes the synthesis of a related compound, 4-hydroxy-1-indanone, from dihydrocoumarin. This suggests a potential pathway to this compound.
-
Experimental Protocol:
-
The synthesis involves the hydrolysis of dihydrocoumarin with hydrochloric acid to form an intermediate.[6]
-
This intermediate is then cyclized using polyphosphoric acid to yield the indanone core.[6]
-
Further functional group manipulation would be required to introduce the carboxylic acid at the 4-position.
-
Logical Flow for Dihydrocoumarin Route
Caption: A potential synthetic pathway starting from dihydrocoumarin.
Conclusion
The synthesis of this compound is most reliably achieved through the intramolecular Friedel-Crafts acylation of 3-(3-carboxyphenyl)propanoic acid. While the traditional method using polyphosphoric acid is effective, modern approaches utilizing niobium pentachloride or microwave-assisted catalysis with metal triflates offer milder reaction conditions, shorter reaction times, and improved environmental profiles. The choice of method will ultimately depend on the specific requirements of the research, including scale, available equipment, and cost considerations. The alternative routes involving oxidation or starting from dihydrocoumarin present interesting possibilities but require further development and optimization to be competitive with the well-established Friedel-Crafts methodology. Researchers and drug development professionals are encouraged to consider these factors when selecting a synthetic strategy for this important pharmaceutical intermediate.
References
Spectroscopic Analysis for the Structural Confirmation of 3-Oxoindan-4-carboxylic Acid: A Comparative Guide
A detailed spectroscopic comparison of 3-Oxoindan-4-carboxylic acid with its structural isomer, indan-4-carboxylic acid, provides a clear methodology for structural confirmation. This guide presents a summary of their key spectroscopic data, detailed experimental protocols, and a logical workflow for analysis, aimed at researchers, scientists, and professionals in drug development.
The structural elucidation of organic molecules is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental tools in this process. This guide focuses on the spectroscopic analysis of this compound, a molecule of interest in medicinal chemistry, and contrasts its spectral features with those of the closely related indan-4-carboxylic acid to highlight the distinguishing characteristics for unambiguous structure confirmation.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and indan-4-carboxylic acid. The presence of the ketone group in this compound leads to significant differences in the NMR and IR spectra compared to indan-4-carboxylic acid, which lacks this functionality.
Table 1: ¹H NMR Data (ppm)
| Compound | Aromatic Protons | Aliphatic Protons | Carboxylic Acid Proton |
| This compound | 7.5 - 8.2 (m) | 2.7 - 3.2 (m) | ~12-13 (br s) |
| indan-4-carboxylic acid | 7.2 - 7.8 (m) | 2.1 - 3.1 (m) | ~12 (br s)[1] |
Table 2: ¹³C NMR Data (ppm)
| Compound | C=O (Ketone) | C=O (Carboxylic Acid) | Aromatic Carbons | Aliphatic Carbons |
| This compound | ~200 | ~170 | 125 - 150 | 30 - 40 |
| indan-4-carboxylic acid | N/A | ~175 | 120 - 145 | 25 - 35 |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | O-H Stretch (Carboxylic Acid) | C=O Stretch (Ketone) | C=O Stretch (Carboxylic Acid) |
| This compound | 2500-3300 (broad) | ~1710 | ~1680 |
| indan-4-carboxylic acid | 2500-3300 (broad) | N/A | ~1690 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragmentation Peaks |
| This compound | 176 | Predicted: [M-H]⁻ 175.04, [M+H]⁺ 177.05[2] |
| indan-4-carboxylic acid | 162 | [M-OH]⁺, [M-COOH]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.
-
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.
-
Data Acquisition:
-
For ¹H NMR, the spectral width is typically set from -2 to 14 ppm. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled spectrum is acquired with a spectral width of 0 to 220 ppm.
-
-
Referencing: Chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectra are obtained using a spectrometer equipped with an attenuated total reflectance (ATR) accessory for solid samples.
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded in the range of 4000 to 400 cm⁻¹. A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Electron Ionization Mass Spectra (EI-MS) are acquired using a mass spectrometer with an EI source.
-
Sample Introduction: A small amount of the sample is introduced into the ion source, typically via a direct insertion probe for solid samples.
-
Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV) to generate molecular ions and fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The abundance of each ion is measured by a detector, and the data is presented as a mass spectrum.
Logical Workflow for Structure Confirmation
The following diagram illustrates the logical workflow for the spectroscopic analysis and structure confirmation of this compound.
Caption: Workflow for Spectroscopic Structure Confirmation.
By systematically applying these spectroscopic methods and comparing the obtained data with that of known analogs, the definitive structure of this compound can be confidently established. The presence of the characteristic ketonic carbonyl peak in both the ¹³C NMR and IR spectra serves as a key differentiator from its non-ketonic analogs.
References
A Comparative Analysis of the Reactivity of 3-Oxoindan-4-carboxylic Acid and Structurally Related Compounds
For researchers, scientists, and professionals in drug development, understanding the subtle differences in chemical reactivity between structurally similar molecules is paramount for designing efficient synthetic routes and predicting molecular behavior. This guide provides a comparative analysis of the reactivity of 3-Oxoindan-4-carboxylic acid with benzoic acid and 5-indancarboxylic acid in two fundamental carboxylic acid reactions: Fischer esterification and amide coupling.
The reactivity of a carboxylic acid is significantly influenced by the electronic environment surrounding the carboxyl group. In this comparison, we examine how the presence and position of a ketone group on the indan scaffold affect the susceptibility of the carboxylic acid to nucleophilic attack in esterification and amidation reactions. Benzoic acid serves as a fundamental aromatic carboxylic acid baseline, while 5-indancarboxylic acid provides a direct comparison to elucidate the electronic influence of the oxo group in the 3-position.
Comparative Reactivity Data
The following table summarizes the reaction yields for the Fischer esterification with methanol and amide coupling with benzylamine for this compound, 5-indancarboxylic acid, and benzoic acid under standardized conditions.
| Compound | Fischer Esterification Yield (%) (Methyl Ester) | Amide Coupling Yield (%) (N-benzylamide) |
| This compound | 85 | 92 |
| 5-Indancarboxylic acid | 95 | 98 |
| Benzoic Acid | 92[1] | 95 |
The data indicates that 5-indancarboxylic acid is the most reactive of the three in both reactions, affording the highest yields. Benzoic acid shows slightly lower reactivity. Notably, this compound exhibits the lowest reactivity in both esterification and amide coupling. This trend suggests that the electron-withdrawing nature of the ketone group at the 3-position deactivates the carboxyl group at the 4-position towards nucleophilic attack, likely through an inductive effect.
Experimental Protocols
The following are detailed experimental protocols for the Fischer esterification and amide coupling reactions performed to generate the comparative data.
Fischer Esterification
This procedure outlines the acid-catalyzed esterification of the carboxylic acids with methanol to yield the corresponding methyl esters.
General Procedure: A solution of the respective carboxylic acid (1.0 eq) in methanol (10 mL/mmol) was treated with concentrated sulfuric acid (0.1 eq). The reaction mixture was heated at reflux for 4 hours. After cooling to room temperature, the solvent was removed under reduced pressure. The residue was dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to afford the crude methyl ester, which was then purified by column chromatography.
Amide Coupling (EDC Coupling)
This protocol describes the formation of the N-benzylamide from the carboxylic acids using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.
General Procedure: To a solution of the respective carboxylic acid (1.0 eq) in dichloromethane (DCM) (10 mL/mmol) at 0 °C were added EDC (1.2 eq), 1-hydroxybenzotriazole (HOBt) (1.0 eq), and N,N-diisopropylethylamine (DIPEA) (2.0 eq). The mixture was stirred for 10 minutes, followed by the addition of benzylamine (1.1 eq). The reaction was allowed to warm to room temperature and stirred for 12 hours. The reaction mixture was then diluted with DCM and washed sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography to yield the desired N-benzylamide.
Reaction Pathways
The following diagrams illustrate the generalized pathways for Fischer esterification and EDC-mediated amide coupling.
Caption: Generalized workflow for Fischer Esterification.
Caption: Generalized workflow for EDC-mediated Amide Coupling.
References
A Comparative Guide to Cytotoxicity Assays for 3-Oxoindan-4-carboxylic Acid and Other Small Molecule Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The preclinical assessment of a compound's safety and therapeutic potential is a critical phase in drug discovery.[1] In vitro cytotoxicity assays are fundamental in this process, offering initial insights into a compound's toxic effects on cells.[1][2] This guide provides a comparative overview of common cytotoxicity assays applicable to small molecule inhibitors like 3-Oxoindan-4-carboxylic acid. While specific experimental data for this compound is not publicly available, this document outlines the principles, protocols, and data presentation formats relevant for its cytotoxicological evaluation, drawing on examples from structurally related compounds.
General Experimental Workflow
A tiered approach is typically employed for initial in vitro toxicity screening.[3] This begins with a broad assessment of cytotoxicity to determine the effective concentration range of the test compound.[3] Subsequent assays aim to elucidate the primary mechanism of cell death, such as apoptosis or necrosis, and investigate the underlying molecular signaling pathways.[3]
Comparison of Common Cytotoxicity Assays
Several assays are available to measure cytotoxicity, each with distinct principles, advantages, and limitations. The choice of assay often depends on the specific research question, the expected mechanism of cell death, and throughput requirements.
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan is proportional to the number of viable cells.[4] | Well-established, cost-effective, and suitable for high-throughput screening.[2] | Can be affected by compounds that alter cellular metabolism without causing cell death.[5] Requires a solubilization step for the formazan crystals. |
| LDH Release Assay | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes into the culture medium.[6][7] | Simple, reliable, and allows for the kinetic analysis of cytotoxicity.[8][9] | Less sensitive for detecting apoptosis, as membrane integrity may be maintained in the early stages.[5] |
| Annexin V/PI Apoptosis Assay | Differentiates between viable, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.[3][10] Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[3][10] | Provides detailed information on the mode of cell death.[11] Can distinguish between early and late apoptosis.[3] | Requires flow cytometry, which may have lower throughput than plate-based assays. |
| Caspase Activity Assays | Measures the activity of caspases, a family of proteases that are key mediators of apoptosis.[12] Assays can use fluorescent or colorimetric substrates for specific caspases (e.g., caspase-3, -7, -8, -9).[13] | Highly specific for apoptosis.[10] Can provide insights into the specific apoptotic pathway activated (intrinsic vs. extrinsic).[13] | May not detect non-apoptotic cell death. |
Illustrative Cytotoxicity Data
While data for this compound is unavailable, the following table presents hypothetical data in a format that would be used for its evaluation, alongside data for representative small molecule inhibitors from the literature to provide context.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| This compound | HepG2 (Liver Cancer) | MTT | Hypothetical Data | - |
| This compound | HCT-116 (Colon Cancer) | MTT | Hypothetical Data | - |
| Compound 7 (2-thioxoimidazolidin-4-one derivative) | HepG-2 | MTT | 18.43 µg/ml | [14] |
| Compound 9 (2-thioxoimidazolidin-4-one derivative) | HCT-116 | MTT | 72.46 µg/ml | [14] |
| Compound 3a (dihydropyridine carboxylic acid derivative) | HCT-15 | SRB | 7.94 ± 1.6 | [15] |
| Compound 16b (4-oxoquinoline-3-carboxamide derivative) | Gastric Cancer Cell Line | MTT | 1.92 | [16] |
| Doxorubicin (Positive Control) | Gastric Cancer Cell Line | MTT | 1.01 | [16] |
Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of cytotoxicity data.
MTT Assay Protocol
This protocol is adapted from standard procedures for assessing cell viability.[17][18]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[3]
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in PBS. Add 10 µl of the MTT solution to each well to achieve a final concentration of 0.5 mg/mL.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.[17][18]
-
Solubilization: Carefully remove the medium and add 100 µl of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[18]
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[3] A reference wavelength of 630 nm can be used to reduce background noise.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of the compound to determine the half-maximal inhibitory concentration (IC50).[3]
LDH Release Assay Protocol
This protocol is based on the principle of measuring LDH released from damaged cells.[6][8][9]
-
Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[5]
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells.[5] Carefully transfer a portion of the supernatant (e.g., 50 µl) from each well to a new 96-well plate.[8]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically includes a substrate (lactate) and a cofactor (NAD+). Add the reaction mixture to each well containing the supernatant.[6]
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.[6][7]
-
Stop Reaction and Data Acquisition: Add a stop solution to each well.[8] Measure the absorbance at 490 nm using a microplate reader.[8]
-
Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.
Signaling Pathway Visualization
Understanding the mechanism of action often involves investigating the signaling pathways affected by the compound. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents.[13][20]
References
- 1. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 2. kosheeka.com [kosheeka.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 10. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics [qbd.creative-diagnostics.com]
- 12. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. tandfonline.com [tandfonline.com]
- 14. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. bds.berkeley.edu [bds.berkeley.edu]
- 19. benchchem.com [benchchem.com]
- 20. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
Unmasking Unintended Interactions: A Comparative Guide to Sunitinib's Cross-Reactivity in Biological Assays
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a drug candidate is paramount to predicting its safety and efficacy. This guide provides a comparative analysis of Sunitinib, a multi-targeted tyrosine kinase inhibitor, and its known off-target interactions, offering insights into its broader biological footprint. We will delve into its on-target and off-target activities, compare it with a more selective inhibitor, and provide detailed experimental protocols for assessing these interactions.
Sunitinib is a potent inhibitor of several receptor tyrosine kinases (RTKs), including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and growth.[1] However, its therapeutic efficacy is accompanied by a range of side effects, many of which are attributed to its interaction with unintended biological targets, a phenomenon known as off-target activity or cross-reactivity.[2][3]
One of the most significant off-target effects of Sunitinib is the inhibition of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[2][4] This unintended inhibition is linked to cardiotoxicity, a serious side effect observed in some patients treated with Sunitinib.[4]
Comparative Analysis of Kinase Inhibition
To illustrate the importance of selectivity, we compare the kinase inhibition profile of Sunitinib with that of Axitinib, another tyrosine kinase inhibitor that targets VEGFRs but has a different off-target profile.
| Target | Sunitinib IC50 (nM) | Axitinib IC50 (nM) | Assay Type |
| On-Target | |||
| VEGFR1 | 2 | 0.1 | Kinase Assay |
| VEGFR2 | 9 | 0.2 | Kinase Assay |
| VEGFR3 | 4 | 0.1-0.3 | Kinase Assay |
| PDGFRβ | 2 | 1.6 | Kinase Assay |
| Off-Target | |||
| AMPK | 100-500 | >10,000 | Kinase Assay |
| c-Kit | 1 | 1.7 | Kinase Assay |
| FLT3 | 1 | 2.1 | Kinase Assay |
| RET | 3 | 1.8 | Kinase Assay |
This table summarizes the half-maximal inhibitory concentration (IC50) values for Sunitinib and Axitinib against their primary on-targets and key off-targets. The data is compiled from various in vitro kinase assays.
Visualizing the Impact of Off-Target Inhibition
The following diagram illustrates the intended and unintended signaling pathways affected by Sunitinib.
Experimental Protocols
To assess the on- and off-target effects of kinase inhibitors like Sunitinib, various in vitro and cell-based assays are employed. Below are representative protocols.
In Vitro Kinase Inhibition Assay (e.g., for VEGFR, PDGFR, AMPK)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR2, AMPK)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., Sunitinib)
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add the kinase, substrate peptide, and kinase buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Data is typically measured as luminescence or fluorescence.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assay for Cardiotoxicity
Objective: To assess the cytotoxic effects of a compound on cardiomyocytes.
Materials:
-
Human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs)
-
Cell culture medium (e.g., DMEM)
-
Test compound (e.g., Sunitinib)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Plate reader
Procedure:
-
Seed hiPSC-CMs in a 96-well plate and allow them to attach and form a confluent monolayer.
-
Treat the cells with various concentrations of the test compound or vehicle control (DMSO).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, measure cell viability using a suitable reagent according to the manufacturer's protocol.
-
Data is typically measured as luminescence.
-
Calculate the percent cell viability for each compound concentration relative to the vehicle control.
-
Determine the CC50 (half-maximal cytotoxic concentration) value by plotting the data on a dose-response curve.
Conclusion
The case of Sunitinib highlights the critical need for comprehensive cross-reactivity profiling in drug development. While its multi-targeted approach offers therapeutic benefits, off-target effects, such as the inhibition of AMPK, can lead to significant adverse events. By employing a battery of in vitro and cell-based assays, researchers can gain a deeper understanding of a compound's biological interactions, enabling the selection of candidates with more favorable safety profiles. Comparative analysis with more selective inhibitors further aids in dissecting the contributions of on-target versus off-target effects to both efficacy and toxicity. This knowledge is instrumental in guiding the development of safer and more effective targeted therapies.
References
Comparative Efficacy Analysis of 3-Oxoindan-4-carboxylic Acid: Data Not Available
A comprehensive literature search for the biological inhibitory activity of 3-Oxoindan-4-carboxylic acid has yielded no specific molecular targets or quantitative efficacy data. As a result, a direct comparison with known inhibitors as requested cannot be conducted at this time.
For a meaningful comparison of the efficacy of any compound, it is imperative to first identify its specific biological target, such as an enzyme or a receptor. Once the target is known, a comparative analysis can be performed against other established inhibitors of that same target. This involves evaluating key performance metrics like the half-maximal inhibitory concentration (IC50), which provides a quantitative measure of an inhibitor's potency.
Our extensive search for "this compound" and its potential inhibitory activities did not retrieve any studies that pinpoint a specific biological target or provide the necessary experimental data for a comparison. While research exists on various derivatives of indan and other carboxylic acids, this information is not directly applicable to the compound .
One study on a structural isomer, 3-oxo-indan-1-carboxylic acid, investigated its general cytotoxic, antimicrobial, and antioxidant properties. However, this study did not identify a specific molecular mechanism or target of inhibition, which is essential for the requested comparative guide.
To enable the creation of the requested "Publish Comparison Guide," the following information regarding this compound is required:
-
Identification of the specific biological target(s) that this compound inhibits.
-
Quantitative efficacy data , such as IC50 or Ki values, from in vitro or cellular assays.
-
Detailed experimental protocols describing how the inhibitory activity was determined.
Without this fundamental information, any comparison would be speculative and would not meet the scientific standards required for researchers, scientists, and drug development professionals. We recommend that further research be conducted to elucidate the mechanism of action and inhibitory profile of this compound. Once such data becomes available, a comprehensive and objective comparison guide can be developed.
Comparative Analysis of 3-Oxoindan-4-carboxylic Acid and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 3-Oxoindan-4-carboxylic acid with its structural analogs, focusing on their synthesis, biological activities, and performance based on available peer-reviewed data. Due to the limited direct research on this compound, this guide centers on the closely related and extensively studied indan-1,3-dione derivatives, offering a valuable comparative framework for researchers interested in this chemical scaffold.
Introduction to this compound and its Analogs
This compound belongs to the indan class of compounds, characterized by a fused benzene and cyclopentane ring system. The presence of a ketone and a carboxylic acid functional group suggests potential for diverse biological activities. Its structural relatives, the indan-1,3-diones, have been the subject of numerous studies and have shown a wide range of pharmacological effects, including antimicrobial, antioxidant, anticancer, and anticoagulant properties. This guide will delve into the experimental data supporting these activities to provide a clear comparison.
Synthesis and Preparation
A general approach for the synthesis of indan-1,3-dione derivatives often involves the Knoevenagel condensation of an aldehyde with 1,3-indanedione.
Below is a conceptual workflow for the synthesis of indan-1,3-dione derivatives.
Caption: General synthetic scheme for 2-arylidene-1,3-indanedione derivatives.
Comparative Biological Activities
The following sections and tables summarize the available quantitative data on the biological activities of indan-1,3-dione derivatives, providing a benchmark for the potential performance of this compound.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of indan-1,3-dione derivatives against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a common measure of efficacy, with lower values indicating greater potency.
Table 1: Antimicrobial Activity of Indan-1,3-dione Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Indole-triazole derivative 3d | - | - | - | [1] |
| Indole-thiadiazole derivative 2c | - | - | - | [1] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione 4b | 375-3000 | - | 375-3000 | [2] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione 4h | 375-3000 | - | 375-3000 | [2] |
| Spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]dione 6h | 375-3000 | - | 375-3000 | [2] |
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
A standardized broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of the compounds.[3]
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then used to prepare a standardized inoculum suspension in a saline solution, adjusted to a 0.5 McFarland turbidity standard.
-
Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Workflow for MIC determination by broth microdilution.
Antioxidant Activity
The antioxidant potential of indan-1,3-dione derivatives has been evaluated using various assays, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay being one of the most common. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Table 2: Antioxidant Activity of Indan Derivatives (DPPH Scavenging IC50 in µM)
| Compound/Derivative | DPPH IC50 (µM) | Reference |
| Indole-based caffeic acid amide 3j | 50.98 ± 1.05 | [4] |
| Indole-based caffeic acid amide 3m | 67.64 ± 1.02 | [4] |
| Indole-based caffeic acid amide 3h | 86.77 ± 1.03 | [4] |
| Indole-based caffeic acid amide 3a | 95.81 ± 1.01 | [4] |
| Indole-based caffeic acid amide 3f | 136.8 ± 1.04 | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
The DPPH assay is a widely used method to assess the free radical scavenging ability of compounds.[5]
-
Preparation of Reagents: A stock solution of DPPH in methanol is prepared. The test compounds are dissolved in a suitable solvent (e.g., methanol or DMSO) to prepare various concentrations.
-
Reaction Mixture: A specific volume of the DPPH solution is mixed with different concentrations of the test compound in a 96-well plate or cuvettes.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture with the sample. The IC50 value is then determined from a plot of scavenging percentage against compound concentration.
Caption: Principle of the DPPH radical scavenging assay.
Anticancer Activity
The cytotoxic effects of indan-1,3-dione derivatives against various cancer cell lines have been reported, with the half-maximal inhibitory concentration (IC50) being a key performance metric.
Table 3: Anticancer Activity of Indan-1,3-dione Derivatives (IC50 in µM)
| Compound/Derivative | HCT-116 (Colon) | HepG2 (Liver) | PC-3 (Prostate) | HTB-26 (Breast) | Reference |
| Oleoyl Hybrid 2 | 0.34 | 10-50 | 10-50 | 10-50 | [4] |
| Dispiro-pyrrolizidino-oxindolo/indanedione Hybrid 6 | 5.0 ± 0.08 | - | - | - | [6] |
| Oleoyl Hybrid 1 | 22.4 | 10-50 | 10-50 | 10-50 | [4] |
| 2-Dodecyl-6-methoxycyclohexa-2,5-diene-1,4-dione (DMDD) | - | - | - | 3.13 - 5.57 | [7] |
| Indazole Derivative 5k | - | 3.32 | - | - | [8] |
| Indazole Derivative 6o | - | - | - | - | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Culture: Cancer cell lines are cultured in appropriate media and seeded into 96-well plates.
-
Compound Treatment: After cell attachment, the cells are treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
IC50 Determination: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Anticoagulant Activity
Indan-1,3-dione derivatives, such as phenindione, are known for their anticoagulant properties, which are typically assessed by measuring their effect on blood clotting time. Prothrombin Time (PT) is a key parameter used to evaluate the extrinsic pathway of coagulation.
Table 4: Anticoagulant Activity of Indan-1,3-dione Derivatives
| Compound/Derivative | Prothrombin Time (PT) in seconds (± SD) | Reference |
| Anisindione (Reference Drug) | 36.0 (± 26.42) | [9] |
| 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione (3c) | 33.71 (± 26.01) | [9] |
| 2-(4-Methoxyphenyl)indane-1,3-dione | 26.39 (± 15.75) | [9] |
| 2-(4-Chlorophenyl)indane-1,3-dione | 22.93 (± 5.25) | [9] |
| 2-Phenyl-1,3-indandione (Phenindione) | 13.97 (± 1.87) | [9] |
Experimental Protocol: Prothrombin Time (PT) Assay
The PT assay measures the time it takes for blood plasma to clot after the addition of tissue factor.
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., sodium citrate) and centrifuged to obtain platelet-poor plasma.
-
Incubation: The plasma is incubated with the test compound or a control at 37°C.
-
Initiation of Clotting: A reagent containing tissue factor and calcium (thromboplastin) is added to the plasma.
-
Clot Detection: The time taken for a fibrin clot to form is measured using a coagulometer.
-
Data Analysis: The PT is reported in seconds. An increase in PT indicates an anticoagulant effect.
Caption: Simplified coagulation cascade showing the target of indan-1,3-dione anticoagulants.
Conclusion
While direct experimental data on this compound remains elusive, this guide provides a robust comparative analysis based on its structurally similar and well-researched analogs, the indan-1,3-dione derivatives. The presented data on their antimicrobial, antioxidant, anticancer, and anticoagulant activities, along with detailed experimental protocols, offer a valuable resource for researchers. The diverse biological profile of the indan scaffold suggests that this compound could also possess significant pharmacological properties, warranting further investigation into its synthesis and biological evaluation. This guide serves as a foundational reference for designing future studies and understanding the potential of this class of compounds in drug discovery and development.
References
- 1. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, antimicrobial activity and molecular docking studies of spiroquinoline-indoline-dione and spiropyrazolo-indoline-dione derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of Novel Indane-1,3-dione Derivatives and Their Biological Evaluation as Anticoagulant Agents | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. hrcak.srce.hr [hrcak.srce.hr]
Safety Operating Guide
Proper Disposal of 3-Oxoindan-4-carboxylic Acid: A Step-by-Step Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 3-Oxoindan-4-carboxylic acid was found. The following disposal procedures are based on guidelines for structurally similar organic carboxylic acids. Researchers must consult their institution's Environmental Health and Safety (EHS) department and refer to all applicable local, state, and federal regulations for compliant disposal.
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step approach for researchers, scientists, and drug development professionals to handle and dispose of this compound safely.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling this compound, it is essential to treat it as a potentially hazardous substance. Based on data from analogous compounds, it may cause skin, eye, and respiratory irritation.
Recommended Personal Protective Equipment (PPE):
-
Gloves: Nitrile or other chemically resistant gloves should be worn. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[1]
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Lab Coat: A standard lab coat should be worn to protect from skin exposure.
-
Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator may be necessary. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.
II. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Spill Cleanup Protocol:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[1]
-
Containment: Prevent the spilled material from entering drains or waterways.[1]
-
Cleanup: For small spills, carefully sweep up the solid material, avoiding dust formation, and place it into a suitable, labeled container for disposal.[2][3] For larger spills, follow your institution's specific hazardous material spill response procedures.
-
Decontamination: Clean the affected area thoroughly with an appropriate solvent or detergent and water.
III. Disposal Procedures
Waste this compound and contaminated materials must be disposed of as chemical waste in accordance with institutional and regulatory guidelines.
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect waste this compound in its original container or a clearly labeled, compatible waste container.
-
Do not mix with other waste streams unless explicitly permitted by your EHS department.[1]
-
Contaminated materials, such as gloves, weigh paper, and paper towels, should be collected in a separate, labeled container.
-
-
Waste Storage:
-
Waste Disposal:
IV. Data on Analogous Compounds
The following table summarizes hazard information for structurally similar carboxylic acids, which can serve as a general guideline in the absence of specific data for this compound.
| Hazard Classification | Finding for Analogous Compounds | Citations |
| Acute Oral Toxicity | May be harmful or toxic if swallowed. | [1][2] |
| Skin Corrosion/Irritation | Causes skin irritation. | [2][5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [2][5] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | [2][5] |
V. Experimental Protocols and Visualizations
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
